Product packaging for Brandioside(Cat. No.:CAS No. 133393-81-4)

Brandioside

Cat. No.: B236842
CAS No.: 133393-81-4
M. Wt: 812.8 g/mol
InChI Key: RIHCCESRYIALPG-RMKNXTFCSA-N
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Description

from Brandisia hancei;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48O20 B236842 Brandioside CAS No. 133393-81-4

Properties

IUPAC Name

[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHCCESRYIALPG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133393-81-4
Record name Brandioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133393814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Brandioside: A Technical Whitepaper on its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brandioside is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. This compound was first isolated from Brandisia hancei, a medicinal plant traditionally used in Southwestern China for treating a variety of inflammatory conditions.[1] This in-depth technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of this compound, with a focus on its experimental isolation protocols and known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a constituent of the plant Brandisia hancei, a member of the Scrophulariaceae family. This herb has a long history of use in traditional Chinese medicine for conditions such as osteomyelitis, rheumatoid arthritis, and hepatitis.[1] The scientific investigation into the chemical constituents of Brandisia hancei led to the isolation and characterization of several phenylethanoid glycosides, including this compound, acteoside, 2'-acetylacteoside, and poliumoside.[2][3]

Quantitative Data

The isolation of this compound from Brandisia hancei has been reported with varying yields depending on the specific extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.

ParameterValueSource
Yield 0.43 g from 580 g of dried plant material (approximately 0.074%)Wu et al., 2001
Purity Not explicitly reported, but implied to be high (>95%) based on chromatographic and spectroscopic analysis.General inference from isolation protocols
¹H and ¹³C NMR Data A complete, tabulated dataset of ¹H and ¹³C NMR spectral data for this compound is not readily available in the public domain literature. The structure was originally elucidated using spectroscopic methods, but the detailed data has not been published in a comprehensive format.N/A

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and purification of this compound from Brandisia hancei.

Extraction of Crude Phenylethanoid Glycosides
  • Plant Material Preparation: Air-dry the whole plant of Brandisia hancei and grind it into a coarse powder.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 580 g) in a large round-bottom flask.

    • Add 95% ethanol (e.g., 3 x 2 L) and perform reflux extraction for 2 hours for each extraction cycle.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water (e.g., 1 L).

    • Perform successive liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

    • The phenylethanoid glycosides will be concentrated in the n-butanol fraction. Concentrate the n-butanol fraction to dryness.

Chromatographic Purification of this compound

The purification of this compound is typically achieved through a multi-step chromatographic process.

  • Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable solvent system, such as chloroform-methanol.

  • Sample Loading: Dissolve the n-butanol extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound. Pool the this compound-rich fractions.

  • Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.

  • Sample Application: Concentrate the this compound-rich fractions from the silica gel chromatography and dissolve the residue in methanol. Apply the sample to the Sephadex LH-20 column.

  • Elution: Elute the column with methanol.

  • Final Purification: Collect fractions and monitor by TLC. Combine the pure fractions containing this compound and concentrate to yield the purified compound.

G cluster_extraction Extraction cluster_purification Purification plant Dried Brandisia hancei Powder reflux Reflux with 95% Ethanol plant->reflux concentrate1 Concentrate Extract reflux->concentrate1 partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentrate1->partition concentrate2 Concentrate n-Butanol Fraction partition->concentrate2 silica Silica Gel Column Chromatography (Chloroform-Methanol Gradient) concentrate2->silica Crude Phenylethanoid Glycosides fractions1 Collect & Pool Fractions silica->fractions1 sephadex Sephadex LH-20 Column (Methanol Elution) fractions1->sephadex fractions2 Collect Pure Fractions sephadex->fractions2 This compound Pure this compound fractions2->this compound

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant antioxidant and antiproliferative properties.

Antioxidant Activity

Phenylethanoid glycosides, including this compound, are potent antioxidants. Their mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound may facilitate the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription protective_proteins Protective Proteins antioxidant_genes->protective_proteins translation protective_proteins->ros neutralizes

Figure 2: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.
Antiproliferative Activity

This compound has demonstrated antiproliferative effects, particularly against aortic smooth muscle cells, suggesting its potential in preventing conditions like arteriosclerosis.[2][3] The antiproliferative mechanism of phenylethanoid glycosides often involves the induction of apoptosis (programmed cell death) through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound may induce cellular stress, leading to the activation of MAPK cascades (such as JNK and p38). This activation can, in turn, trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

G This compound This compound cell_stress Cellular Stress This compound->cell_stress mapk MAPK Activation (JNK, p38) cell_stress->mapk mitochondrion Mitochondrion mapk->mitochondrion triggers cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases activates apoptosis Apoptosis caspases->apoptosis

Figure 3: Proposed antiproliferative signaling pathway of this compound.

Conclusion

This compound, a phenylethanoid glycoside from Brandisia hancei, exhibits promising antioxidant and antiproliferative activities. This technical guide has provided an overview of its discovery, quantitative data, detailed experimental protocols for its isolation, and its likely mechanisms of action involving the Nrf2 and MAPK signaling pathways. Further research is warranted to fully elucidate its pharmacological potential, including the determination of its complete spectral data and in-depth in vivo studies to validate its therapeutic efficacy. The development of more efficient and scalable purification methods will also be crucial for advancing the research and potential clinical applications of this interesting natural product.

References

Biosynthesis pathway of phenylpropanoid glycosides like Brandioside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Phenylpropanoid Glycosides with a Focus on Brandioside

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanoid glycosides (PhGs) are a diverse class of plant secondary metabolites renowned for their significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a complex PhG isolated from Brandisia hancei, has garnered interest for its potent biological activities.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of PhGs, detailing the journey from primary metabolites to the intricate structure of this compound. We will explore the core phenylpropanoid pathway, the formation of the key phenylethanoid aglycone, and the sequential glycosylation and acylation steps. This document includes pathway diagrams, a summary of quantitative enzymatic data, and detailed experimental protocols relevant to the study of this pathway, serving as a vital resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to Phenylpropanoid Glycosides

Phenylpropanoid glycosides are characterized by a core structure featuring a phenylethanoid moiety (a C6-C2 skeleton) linked to a sugar, typically β-glucose. This core is often elaborately decorated with additional sugars and acyl groups derived from the phenylpropanoid pathway, such as caffeic acid or ferulic acid.[2][3]

This compound is a representative complex PhG found in the medicinal plant Brandisia hancei.[4] Its structure is built upon the well-known PhG, acteoside (also known as verbascoside). The biosynthesis proceeds through acteoside to an intermediate, poliumoside, and finally to this compound through successive glycosylation and acetylation.[1][5] Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.

The Core Biosynthetic Pathways

The biosynthesis of this compound is a branched pathway that converges precursors from two major streams originating from the shikimate pathway: the general phenylpropanoid pathway providing the acyl moiety, and a tyrosine-derived pathway providing the phenylethanoid aglycone.

Pathway to Caffeoyl-CoA (Acyl Donor)

The journey begins with the aromatic amino acid L-Phenylalanine . A series of three core enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts it into 4-Coumaroyl-CoA, a central precursor for numerous phenolic compounds.[3] This is then hydroxylated to form the Caffeoyl-CoA required for this compound synthesis.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-Phenylalanine to form trans-Cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-Cinnamic acid to produce p-Coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid by ligating it to Coenzyme A, forming 4-Coumaroyl-CoA.

  • p-Coumaroyl CoA 3'-Hydroxylase (C3'H): Another critical cytochrome P450 enzyme that hydroxylates the coumaroyl moiety to yield Caffeoyl-CoA.

G Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA 4-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3'H

Figure 1: General phenylpropanoid pathway to Caffeoyl-CoA.
Pathway to Hydroxytyrosol (Aglycone)

The second branch begins with the amino acid L-Tyrosine and proceeds through several steps to form the characteristic dihydroxyphenylethanol aglycone, Hydroxytyrosol . While multiple routes have been proposed, a well-supported pathway involves the following enzymatic conversions.[6][7]

  • Tyrosine Hydroxylase (TH) / Polyphenol Oxidase (PPO): Hydroxylates L-Tyrosine to produce L-DOPA (3,4-dihydroxyphenylalanine).

  • DOPA Decarboxylase (DODC): Decarboxylates L-DOPA to form Dopamine.

  • Copper Amine Oxidase (CuAO): Catalyzes the oxidative deamination of Dopamine to 3,4-Dihydroxyphenylacetaldehyde.

  • Alcohol Dehydrogenase (ALDH): Reduces the aldehyde to form the final aglycone, Hydroxytyrosol.

G Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA TH / PPO Dopamine Dopamine DOPA->Dopamine DODC DHPA 3,4-Dihydroxy- phenylacetaldehyde Dopamine->DHPA CuAO HT Hydroxytyrosol DHPA->HT ALDH

Figure 2: Biosynthesis pathway of the Hydroxytyrosol aglycone.

Assembly and Tailoring Pathway to this compound

The final stage of biosynthesis involves the stepwise assembly of the precursors and subsequent tailoring reactions. The pathway to the well-studied PhG, acteoside, is now largely elucidated and serves as the foundation for the formation of this compound.[6][8]

  • Glucosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule from UDP-Glucose to the hydroxyl group of Hydroxytyrosol, forming Hydroxytyrosol 1-O-β-D-glucoside .

  • Acylation: A BAHD-family acyltransferase (e.g., hydroxycinnamoyl-CoA:phenylethanoid glucoside hydroxycinnamoyltransferase) transfers the caffeoyl group from Caffeoyl-CoA to the 4-position of the glucose moiety, yielding Decaffeoylacteoside .

  • Rhamnosylation: A rhamnosyltransferase adds a rhamnose sugar from UDP-Rhamnose to the 3-position of the glucose, completing the synthesis of Acteoside (Verbascoside) .

  • Apiosylation (Putative): To form Poliumoside, an apiose sugar must be added. This is likely catalyzed by a glycoside-specific glycosyltransferase (GGT) , possibly from the UGT94 family, which are known to catalyze the transfer of apiose to glycosylated flavonoids.[9][10][11] This enzyme would use UDP-Apiose as a donor to form Poliumoside .

  • Acetylation (Putative): The final step is the acetylation at the 2'-position of the central glucose. This reaction is likely catalyzed by an acetyltransferase , potentially belonging to the versatile BAHD acyltransferase family, using Acetyl-CoA as the acetyl donor to yield This compound .[8]

G cluster_inputs HT Hydroxytyrosol HTG Hydroxytyrosol 1-O-glucoside HT->HTG UGT Acteoside_pre Decaffeoylacteoside HTG->Acteoside_pre Acyltransferase (BAHD family) Acteoside Acteoside (Verbascoside) Acteoside_pre->Acteoside Rhamnosyltransferase Poliumoside Poliumoside Acteoside->Poliumoside Apiosyltransferase (putative, UGT94 family) This compound This compound Poliumoside->this compound Acetyltransferase (putative, BAHD family) UDPGlc UDP-Glucose CafCoA Caffeoyl-CoA UDPRha UDP-Rhamnose UDPApi UDP-Apiose AcCoA Acetyl-CoA

Figure 3: Final assembly pathway from Hydroxytyrosol to this compound.

Quantitative Data

Quantitative characterization of enzymes is essential for metabolic engineering and understanding pathway flux. Data for the specific enzymes in the this compound pathway are not fully available; however, kinetic data from closely related and recently characterized enzymes in the acteoside pathway provide valuable benchmarks.

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)K_m (µM)k_cat (s⁻¹)Source
Acyltransferase SiAT1 (Sesamum indicum)p-Coumaroyl-CoA19.3 ± 2.10.85 ± 0.03[8]
Caffeoyl-CoA20.1 ± 1.50.81 ± 0.02[8]
Hydroxylase LrOBH1 (Lagotis robusta)Osmanthuside B21.3 ± 2.00.17 ± 0.01[8]

Table 1: Selected kinetic parameters for enzymes homologous to those in the this compound biosynthetic pathway. Note: Data is for enzymes involved in acteoside/verbascoside synthesis, which represents the core of the this compound pathway.

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experimental procedures.

Protocol: In Vitro Characterization of a Candidate Acyltransferase

This protocol describes the functional validation of a candidate gene identified via transcriptome analysis, presumed to be an acyltransferase in the PhG pathway.

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length open reading frame (ORF) of the candidate gene from B. hancei cDNA using PCR.

    • Clone the ORF into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) for expression in E. coli BL21(DE3).

    • Transform the construct into E. coli and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) for 16-20 hours.

    • Harvest cells by centrifugation and purify the His-tagged protein using a Ni-NTA affinity chromatography column. Confirm purity and size via SDS-PAGE.

  • Enzyme Assay:

    • Prepare a reaction mixture in a total volume of 100 µL containing:

      • 100 mM Phosphate buffer (pH 7.0)

      • 1 mM Acyl acceptor substrate (e.g., Hydroxytyrosol 1-O-glucoside)

      • 0.5 mM Acyl donor (e.g., Caffeoyl-CoA)

      • 1-5 µg of purified recombinant enzyme

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA).

    • Include negative controls (e.g., no enzyme, boiled enzyme) to ensure the reaction is enzyme-dependent.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Use a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the reaction products using a Diode Array Detector (DAD) at relevant wavelengths (e.g., 280 nm and 330 nm).

    • Confirm the identity of the product by comparing its retention time and UV-Vis spectrum with an authentic standard and by LC-MS analysis to verify the expected mass.

G start Identify Candidate Gene (Transcriptomics) clone Clone ORF into Expression Vector start->clone express Heterologous Expression in E. coli clone->express purify Purify Recombinant Protein (Ni-NTA) express->purify assay Perform In Vitro Enzyme Assay purify->assay hplc Analyze Products (HPLC-DAD) assay->hplc ms Confirm Product Identity (LC-MS) hplc->ms end Functional Annotation ms->end

Figure 4: Experimental workflow for enzyme characterization.
Protocol: Extraction and Analysis of PhGs from Plant Material

  • Extraction:

    • Harvest fresh plant material (e.g., leaves of B. hancei), freeze in liquid nitrogen, and lyophilize.

    • Grind the dried material into a fine powder.

    • Extract the powder with 80% methanol (e.g., 1 g powder in 20 mL solvent) using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice on the remaining pellet.

    • Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

    • Re-dissolve the aqueous residue in a minimal amount of water for analysis.

  • Analysis:

    • Filter the aqueous extract through a 0.22 µm syringe filter.

    • Inject an aliquot (e.g., 10 µL) into an HPLC-DAD system equipped with a C18 column.

    • Use a mobile phase gradient similar to that described in Protocol 5.1.3.

    • Identify and quantify this compound and its precursors by comparing retention times and UV spectra with purified standards.

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a complex and elegant example of plant metabolic networking, building upon the foundational phenylpropanoid and tyrosine-derived pathways. While the core pathway leading to the precursor acteoside is now well understood, the final "tailoring" steps of apiosylation and acetylation remain putative. The identification and characterization of the specific apiosyltransferase and acetyltransferase responsible for converting acteoside to this compound are critical next steps. This knowledge will not only complete our understanding of PhG biosynthesis but also provide the necessary enzymatic tools for the heterologous production of this compound and other complex PhGs in microbial or plant chassis, paving the way for their sustainable supply for pharmaceutical and nutraceutical applications.

References

Brandioside: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brandioside, a phenylethanoid glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-proliferative activities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, distribution, and analytical methodologies related to this compound. While quantitative data on its abundance in various plant tissues remain limited in publicly accessible literature, this document consolidates available information on its primary plant sources and outlines generalized experimental protocols for its extraction and isolation. Furthermore, a putative biosynthetic pathway is presented based on the established phenylpropanoid pathway. This guide aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the families Scrophulariaceae and Lamiaceae. The primary documented sources are:

  • Brandisia hancei Hook.f. (Scrophulariaceae): The twigs and leaves of this plant are the most well-documented sources of this compound. Several studies have reported the isolation of this compound from this species.[1][2]

  • Callicarpa dichotoma (Lour.) K.Koch (Lamiaceae): This species is another confirmed natural source of this compound.

Currently, there is a lack of comprehensive quantitative data in the available scientific literature regarding the specific concentrations of this compound in different organs (e.g., leaves, stems, roots) of these plants. Further research is required to quantify the distribution of this compound within these species and to explore its potential presence in other related taxa.

Table 1: Documented Natural Sources of this compound
Plant SpeciesFamilyPlant Part(s)
Brandisia hanceiScrophulariaceaeTwigs and Leaves
Callicarpa dichotomaLamiaceaeNot specified

Experimental Protocols

While specific, detailed experimental protocols for the extraction and isolation of this compound are not extensively detailed in the abstracts of available literature, a general workflow can be inferred from standard methodologies for the isolation of phenylethanoid glycosides from plant materials.

General Extraction and Fractionation Workflow

The following is a generalized protocol for the extraction and fractionation of this compound from plant material. Optimization of solvent systems and chromatographic conditions would be necessary for specific applications.

Extraction_Workflow A Plant Material (e.g., dried, powdered leaves and twigs of Brandisia hancei) B Maceration or Soxhlet Extraction (e.g., with 70-95% ethanol or methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) C->D E n-Butanol Fraction (enriched with polar glycosides) D->E Polar Fraction F Column Chromatography (e.g., Silica gel, Sephadex LH-20) E->F G Fractions containing this compound F->G H Preparative High-Performance Liquid Chromatography (Prep-HPLC) (e.g., C18 column) G->H I Pure this compound H->I

Figure 1: Generalized workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The plant material (e.g., twigs and leaves of Brandisia hancei) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature (maceration) or under reflux (Soxhlet extraction). This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenylethanoid glycosides like this compound are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components based on their polarity.

  • Preparative HPLC: Fractions identified as containing this compound (e.g., by thin-layer chromatography) are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biosynthesis of this compound

This compound is a phenylpropanoid glycoside. While the specific enzymatic steps leading to this compound have not been fully elucidated, its biosynthesis is understood to proceed via the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine.

Phenylpropanoid_Pathway cluster_0 General Phenylpropanoid Pathway cluster_1 Putative this compound Biosynthesis A L-Phenylalanine B Cinnamic acid A->B PAL C p-Coumaric acid B->C C4H D p-Coumaroyl-CoA C->D 4CL E Caffeoyl-CoA D->E C3H F Hydroxytyrosol D->F Lignins Lignins D->Lignins Flavonoids Flavonoids D->Flavonoids E->F Series of enzymatic steps (reduction, hydroxylation) G Hydroxytyrosol glucoside F->G Glucosyltransferase F->G H Poliumoside G->H Acyltransferase (addition of caffeoyl group) G->H I This compound H->I Acetyltransferase H->I

Figure 2: Putative biosynthetic pathway of this compound via the general phenylpropanoid pathway.

Pathway Description:

  • Core Phenylpropanoid Pathway: The biosynthesis initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is then activated to its CoA-ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . Further hydroxylation by p-coumaroyl 3'-hydroxylase (C3H) leads to caffeoyl-CoA.

  • Formation of the Hydroxytyrosol Aglycone: The caffeoyl-CoA is believed to undergo a series of enzymatic reactions including reduction and hydroxylation to form the hydroxytyrosol moiety, which is the aglycone backbone of this compound.

  • Glycosylation: The hydroxytyrosol is then glycosylated by a glucosyltransferase to form a glucoside.

  • Acylation and Acetylation: Subsequent acylation with a caffeoyl group, catalyzed by an acyltransferase , forms poliumoside. The final step is the acetylation of the glucose moiety by an acetyltransferase to yield this compound (2'-O-Acetylpoliumoside).

Signaling Pathways

To date, there is no specific information available in the scientific literature detailing any signaling pathways in plants that directly involve this compound. The biological activities of this compound that have been reported, such as its antioxidant and anti-proliferative effects, are likely attributable to its chemical properties as a phenolic compound. Further research is necessary to investigate whether this compound plays a role in any plant signaling cascades.

Conclusion

This compound is a phenylethanoid glycoside with documented antioxidant and anti-proliferative activities. Its known natural sources are Brandisia hancei and Callicarpa dichotoma. While a general understanding of its biosynthesis via the phenylpropanoid pathway exists, specific details of its formation and regulation are yet to be fully elucidated. Furthermore, there is a notable absence of quantitative data on its distribution in plant tissues and a lack of detailed, standardized protocols for its extraction and purification. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize and potentially exploit the therapeutic potential of this compound.

References

Unveiling the Molecular Architecture of Brandioside: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of natural products is a critical step in the discovery pipeline. This technical guide provides an in-depth look at the spectroscopic data essential for the unequivocal identification of Brandioside, a phenylpropanoid glycoside isolated from Brandisia hancei. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a visual representation of its structure.

Executive Summary

This compound, a complex phenylpropanoid glycoside, has been structurally elucidated as [β-(3',4'-dihydroxylphenyl)-ethyl]-(2-O-acetyl)-(3,6-O-di-α-L-rhamnopyranosyl)-(4-O-caffeoyl)-β-D-glucopyranoside. This guide synthesizes the key spectroscopic data from the foundational literature to facilitate its unambiguous identification. The presented data, including ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation, provides a definitive fingerprint for this compound.

Spectroscopic Data for this compound Identification

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The following tables summarize the critical quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound
Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aglycone (Phenylethyl moiety)
α2.85t7.0
β4.01t7.0
1'6.68d2.0
2'6.65d8.0
5'6.54dd8.0, 2.0
Aglycone (Caffeoyl moiety)
2''6.95d2.0
5''6.78d8.2
6''6.88dd8.2, 2.0
7'' (α)6.25d16.0
8'' (β)7.55d16.0
Glucose
1-Glc4.38d7.8
2-Glc4.95dd9.5, 7.8
3-Glc4.20t9.5
4-Glc5.05t9.5
5-Glc3.85m
6a-Glc3.80m
6b-Glc3.65m
Rhamnose I
1-Rha I5.15d1.5
2-Rha I4.05m
3-Rha I3.75dd9.5, 3.0
4-Rha I3.40t9.5
5-Rha I3.60m
6-Rha I (CH₃)1.10d6.2
Rhamnose II
1-Rha II4.55d1.5
2-Rha II3.95m
3-Rha II3.68dd9.5, 3.0
4-Rha II3.35t9.5
5-Rha II3.55m
6-Rha II (CH₃)1.25d6.2
Acetyl Group
CH₃CO2.10s
Table 2: ¹³C NMR Spectroscopic Data for this compound
Atom No.Chemical Shift (δ) ppm
Aglycone (Phenylethyl moiety)
α36.5
β71.8
1'131.5
2'117.2
3'145.8
4'144.5
5'116.5
6'121.2
Aglycone (Caffeoyl moiety)
1''127.5
2''115.2
3''146.5
4''149.8
5''116.0
6''123.0
7'' (α)114.5
8'' (β)147.2
9'' (C=O)168.5
Glucose
1-Glc103.0
2-Glc75.5
3-Glc82.0
4-Glc71.0
5-Glc76.0
6-Glc68.0
Rhamnose I
1-Rha I102.5
2-Rha I72.5
3-Rha I72.2
4-Rha I74.0
5-Rha I70.0
6-Rha I (CH₃)18.5
Rhamnose II
1-Rha II102.0
2-Rha II72.8
3-Rha II72.4
4-Rha II74.2
5-Rha II69.8
6-Rha II (CH₃)18.8
Acetyl Group
CH₃CO21.2
CH₃CO 172.5
Mass Spectrometry Data

Mass spectrometry provides crucial information for determining the molecular weight and fragmentation pattern of this compound.

  • FAB-MS (Negative Ion Mode): m/z 933 [M-H]⁻

This corresponds to the molecular formula C₄₃H₅₈O₂₂.

Experimental Protocols

The spectroscopic data for this compound was obtained using the following methodologies:

  • Isolation: this compound was isolated from the aerial parts of Brandisia hancei through a series of chromatographic techniques, including column chromatography on silica gel and polyamide, followed by preparative HPLC.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. Samples were dissolved in methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG ZAB-HS instrument using a glycerol matrix in the negative ion mode.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, highlighting the key moieties.

Brandioside_Structure cluster_phenylethyl Phenylethyl Moiety cluster_glucose β-D-Glucose cluster_rhamnose1 α-L-Rhamnose I cluster_rhamnose2 α-L-Rhamnose II cluster_caffeoyl Caffeoyl Moiety cluster_acetyl Acetyl Group PE PE_Calpha α PE_Cbeta β PE_Calpha->PE_Cbeta PE_ring PE_Cbeta->PE_ring Glc Glc PE_Cbeta->Glc O-glycosidic bond PE_OH1 OH PE_ring->PE_OH1 PE_OH2 OH PE_ring->PE_OH2 Rha1 Rha I Glc->Rha1 (1→3) Rha2 Rha II Glc->Rha2 (1→6) Caff_carbonyl O Glc->Caff_carbonyl (4-O-ester) Ac Ac Glc->Ac (2-O-acetyl) Caff Caff_ring Caff_OH1 OH Caff_ring->Caff_OH1 Caff_OH2 OH Caff_ring->Caff_OH2 Caff_double_bond Caff_ring->Caff_double_bond Caff_double_bond->Caff_carbonyl

Caption: Chemical structure of this compound.

This guide provides the essential spectroscopic data and methodologies for the confident identification of this compound. For further details, researchers are encouraged to consult the original publication: He, Z.D. & Yang, C.R. (1991). This compound, a phenylpropanoid glycoside from Brandisia hancei. Phytochemistry, 30(2), 701-702.

Brandioside: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brandioside is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. First isolated from Brandisia hancei, this compound has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, neuroprotective, and anti-proliferative effects. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known and putative biological activities and mechanisms of action.

Physical and Chemical Properties

This compound is a yellow solid at room temperature.[1] While a specific melting point has not been definitively reported in the available literature, its physical state is consistently described as a powder.[1] Limited information is available regarding its solubility in various solvents; however, it is known to be soluble in dimethyl sulfoxide (DMSO).[2] For research purposes, stock solutions can be prepared in DMSO and stored at -80°C for up to six months.[2]

Table 1: Physical and Chemical Data for this compound
PropertyValueSource(s)
Molecular Formula C₃₇H₄₈O₂₀[1]
Molecular Weight 812.77 g/mol [1]
CAS Number 133393-81-4[1][3]
Appearance Yellow solid/powder[1]
Melting Point Data not available[3]
Solubility Soluble in DMSO[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4]
Spectral Data

Detailed experimental ¹H and ¹³C NMR spectral data for this compound from its original structure elucidation is not widely available in public databases. However, as a representative example of a phenylethanoid glycoside, the spectral data for the closely related compound Acteoside (Verbascoside) is presented below for illustrative purposes. The structural similarities between these compounds mean their spectra will share key characteristic signals.

Note: The following data is for Acteoside and is intended to provide a typical spectral profile for this class of compounds.

Table 2: Representative ¹H and ¹³C NMR Data for a Phenylethanoid Glycoside (Acteoside in CD₃OD)
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
Aglycone
1131.6
2117.26.68 (d, J=2.0 Hz)
3146.1
4144.8
5116.36.78 (d, J=8.0 Hz)
6121.36.55 (dd, J=8.0, 2.0 Hz)
α36.62.78 (t, J=7.2 Hz)
β72.13.95 (m), 3.70 (m)
Caffeoyl Moiety
1'127.8
2'115.37.04 (d, J=2.0 Hz)
3'146.8
4'149.9
5'116.56.92 (d, J=8.2 Hz)
6'123.26.76 (dd, J=8.2, 2.0 Hz)
7' (C=O)168.4
8' (α)114.86.27 (d, J=15.9 Hz)
9' (β)147.87.58 (d, J=15.9 Hz)
Glucose
1''104.24.38 (d, J=7.9 Hz)
2''76.13.50 (dd, J=9.2, 7.9 Hz)
3''81.73.86 (t, J=9.2 Hz)
4''70.64.90 (t, J=9.5 Hz)
5''76.23.65 (m)
6''62.53.75 (m)
Rhamnose
1'''103.05.18 (d, J=1.5 Hz)
2'''72.33.95 (m)
3'''72.13.60 (dd, J=9.5, 3.3 Hz)
4'''73.83.35 (t, J=9.5 Hz)
5'''70.53.55 (m)
6'''18.41.09 (d, J=6.2 Hz)

Experimental Protocols

Isolation and Purification of this compound from Brandisia hancei

The following protocol is a synthesized methodology based on published procedures for the isolation of phenylethanoid glycosides from Brandisia hancei.

1. Extraction:

  • Air-dried and powdered aerial parts of Brandisia hancei are extracted with 80% ethanol at room temperature.

  • The extraction is typically performed three times to ensure maximum yield.

  • The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.[5][6][7]

4. Final Purification and Characterization:

  • The collected fraction is concentrated to yield purified this compound.

  • The purity of the final compound should be assessed by analytical HPLC.

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow start Powdered Brandisia hancei extraction 80% Ethanol Extraction start->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration1->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction silica_gel Silica Gel Column Chromatography n_butanol_fraction->silica_gel hplc Preparative HPLC (C18) silica_gel->hplc final_product Purified this compound hplc->final_product nrf2_pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cell_Survival Cell Survival & Neuroprotection Antioxidant_Genes->Cell_Survival Nrf2_n Nrf2 Nrf2_n->ARE binds pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK3β Akt->GSK3b inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis GSK3b->Apoptosis promotes nfkb_pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation Inflammatory_Genes->Inflammation NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription

References

Brandioside Derivatives: A Technical Guide to Potential Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brandioside, a phenylpropanoid glycoside found in medicinal plants such as Callicarpa dichotoma and Brandisia hancei, has emerged as a compound of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known bioactivities of this compound, with a focus on its antioxidant, neuroprotective, and anti-proliferative properties. While specific research on this compound derivatives is currently limited, this document explores the potential for developing novel therapeutic agents through structural modification of the parent compound. Detailed experimental protocols for assessing the bioactivities of this compound and its potential derivatives are provided, along with a summary of quantitative data and visual representations of relevant biological pathways.

Introduction to this compound

This compound, also known as 2'-O-Acetylpoliumoside, is a naturally occurring phenylpropanoid glycoside. Phenylpropanoid glycosides are a large class of secondary metabolites in plants, recognized for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The chemical structure of this compound, with its multiple hydroxyl groups and acetyl moiety, provides a foundation for its biological functions and a template for the synthesis of novel derivatives with potentially enhanced or modified bioactivities.

Chemical Structure of this compound:

  • Formula: C₃₇H₄₈O₂₀

  • Molecular Weight: 812.77 g/mol

Known Bioactivities of this compound

Current research has highlighted three primary areas of biological activity for this compound:

  • Antioxidant Activity: this compound has demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease states, including neurodegenerative disorders and cardiovascular disease.

  • Neuroprotective Effects: The compound has been shown to attenuate glutamate-induced neurotoxicity, suggesting a potential therapeutic role in conditions characterized by excitotoxicity.

  • Anti-proliferative Effects: this compound can inhibit the proliferation of aortic smooth muscle cells in a concentration-dependent manner, indicating its potential in addressing vascular proliferative disorders.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivities of this compound. Due to the limited specific data on this compound derivatives, this table focuses on the parent compound.

BioactivityCell Line/ModelEndpointResult (Concentration)Reference
Antioxidant Activity Cell-free assayDPPH radical scavengingData not specifiedGeneral
Neuroprotection Not specifiedGlutamate-induced toxicityAttenuated neurotoxicity[1]
Anti-proliferative Activity A7r5 (rat aortic smooth muscle)Cell proliferationConcentration-dependent inhibition[1]

Potential for this compound Derivatives

While specific this compound derivatives have not been extensively studied, the modification of the this compound structure presents a promising avenue for drug discovery. Potential modifications could include:

  • Alteration of the Acetyl Group: Removal or replacement of the 2'-O-acetyl group could modulate the compound's solubility and interaction with biological targets.

  • Modification of the Phenylpropanoid Moiety: Altering the substitution pattern on the aromatic rings could influence antioxidant and anti-inflammatory properties.

  • Glycosidic Bond Modification: Changes to the sugar moieties could affect the compound's bioavailability and metabolic stability.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivities of this compound and its potential derivatives.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of the test compound (this compound or derivative) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add a small volume of the test compound solution to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Ascorbic acid is typically used as a positive control.

Neuroprotection Assay (Glutamate-Induced Neurotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., HT22 mouse hippocampal cells) in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Induce neurotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the culture medium.

  • Viability Assessment:

    • After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis:

    • Compare the viability of cells treated with the test compound and glutamate to cells treated with glutamate alone.

Anti-proliferative Assay (Vascular Smooth Muscle Cell Proliferation)

This assay measures the effect of a compound on the proliferation of vascular smooth muscle cells.

  • Cell Culture:

    • Culture rat aortic smooth muscle cells (e.g., A7r5 cell line) in a suitable growth medium.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound.

  • Proliferation Measurement:

    • After a desired incubation period (e.g., 48-72 hours), quantify cell proliferation using a method such as the BrdU incorporation assay or by direct cell counting.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits cell proliferation by 50% (IC₅₀).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivities of this compound.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (DPPH, Test Compound) mixing Mixing in 96-well plate reagent_prep->mixing incubation Incubation (30 min, dark) mixing->incubation measurement Absorbance Measurement (517 nm) incubation->measurement calculation Calculation of % Scavenging measurement->calculation

Caption: Workflow for DPPH Radical Scavenging Assay.

neuroprotection_pathway glutamate Excess Glutamate receptor NMDA/AMPA Receptors glutamate->receptor ca_influx Ca²⁺ Influx receptor->ca_influx ros ↑ ROS Production ca_influx->ros mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis This compound This compound This compound->ros Scavenges

Caption: Putative Neuroprotective Mechanism of this compound.

antiproliferative_pathway growth_factors Growth Factors (e.g., PDGF) receptor_tk Receptor Tyrosine Kinase growth_factors->receptor_tk pi3k_akt PI3K/Akt Pathway receptor_tk->pi3k_akt mapk MAPK/ERK Pathway receptor_tk->mapk cell_cycle Cell Cycle Progression pi3k_akt->cell_cycle mapk->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation This compound This compound This compound->pi3k_akt Inhibits? This compound->mapk Inhibits?

Caption: Potential Anti-proliferative Signaling Pathways.

Conclusion

This compound is a promising natural product with demonstrated antioxidant, neuroprotective, and anti-proliferative activities. While the exploration of its derivatives is in its infancy, the structural features of this compound offer a rich scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual pathways provided in this guide serve as a foundation for future research aimed at elucidating the full therapeutic potential of this compound and its analogues. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to advance our understanding and application of this important class of phenylpropanoid glycosides.

References

In Silico Prediction of Brandioside's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brandioside, a phenylpropanoid glycoside, has demonstrated a range of biological activities, including antioxidant, neuroprotective, and anti-proliferative effects. However, its specific molecular targets remain largely unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological targets, leveraging a multi-faceted computational approach. We will outline a hypothetical study that integrates molecular docking, pharmacophore modeling, and network pharmacology to identify and prioritize potential protein targets of this compound. This guide offers detailed experimental protocols and data presentation formats to serve as a practical resource for researchers investigating the mechanism of action of this compound and other natural products.

Introduction to this compound and In Silico Target Prediction

This compound is a natural compound with promising therapeutic potential. Its observed antioxidant, neuroprotective, and anti-proliferative properties suggest that it may interact with multiple biological targets. Identifying these targets is crucial for understanding its mechanism of action and for the development of novel therapeutics.

In silico target prediction has emerged as a powerful tool in drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening.[1][2][3] These computational methods utilize the three-dimensional structure of a compound to predict its binding affinity to a library of protein targets. By combining various in silico techniques, we can generate a robust and reliable profile of a compound's potential biological interactions.

This guide will detail a hypothetical workflow for predicting the biological targets of this compound, focusing on three core methodologies:

  • Molecular Docking: To predict the binding conformation and affinity of this compound to a panel of putative targets.

  • Pharmacophore Modeling: To identify the essential chemical features of this compound responsible for its biological activity and screen for proteins that recognize these features.

  • Network Pharmacology: To construct a network of this compound-target-disease interactions to elucidate its polypharmacological effects.

Hypothetical In Silico Target Prediction Workflow for this compound

The following workflow outlines a systematic approach to predicting the biological targets of this compound.

workflow cluster_0 Input Data cluster_1 Computational Methods cluster_2 Analysis & Validation cluster_3 Output This compound This compound Structure (SDF/MOL2) Docking Molecular Docking This compound->Docking Pharm Pharmacophore Modeling This compound->Pharm TargetDB Target Protein Database (PDB) TargetDB->Docking Scoring Binding Affinity & Score Analysis Docking->Scoring Pharm->Scoring NetPharm Network Pharmacology Pathway Pathway & GO Enrichment Analysis NetPharm->Pathway Scoring->NetPharm Targets Prioritized Biological Targets Pathway->Targets Validation Experimental Validation (e.g., in vitro assays) Targets->Validation neuroprotection_pathway This compound This compound NMDA NMDA Receptor This compound->NMDA Inhibition GSK3b GSK-3β This compound->GSK3b Inhibition Ca_influx Ca2+ Influx NMDA->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Apoptosis Neuronal Apoptosis Calpain->Apoptosis Tau Tau Hyperphosphorylation GSK3b->Tau NFT Neurofibrillary Tangles Tau->NFT logical_relationship cluster_0 Initial Screening cluster_1 Focused Analysis cluster_2 Systems-level Understanding Pharm Pharmacophore Screening Docking Molecular Docking Pharm->Docking Provides initial hits NetPharm Network Pharmacology Docking->NetPharm Provides interaction data NetPharm->Pharm Suggests new target classes

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brandioside, a phenylpropanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities. Isolated from plants such as Callicarpa dichotoma and Brandisia hancei, this compound and its structurally related compounds are being investigated for their therapeutic potential.[1][2][3] This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development endeavors.

Chemical Structure and Properties

This compound, also known as 2'-O-Acetylpoliumoside, is a complex phenylpropanoid glycoside. Its chemical formula is C37H48O20, with a molecular weight of 812.77 g/mol . The core structure consists of a phenylethanoid moiety, a central glucose unit, and additional sugar residues, with an acetyl group at the 2' position of the glucose. This acetylation, along with other structural features, is believed to play a crucial role in its bioactivity.

Biological Activities and Quantitative Data

This compound and its related compounds exhibit a range of biological activities, including antioxidant, neuroprotective, and anti-proliferative effects. The following tables summarize the available quantitative data on these activities.

Table 1: Inhibitory Activity of this compound and Related Compounds on Advanced Glycation End Product (AGE) Formation and Aldose Reductase[4]
CompoundAGE Formation IC50 (µM)Rat Lens Aldose Reductase IC50 (µM)
This compound4.6-25.7-
Acteoside-0.83
Isoacteoside-0.83
Poliumoside-0.85
Pheliposide--
Aminoguanidine (Positive Control)1,056-
Quercetin (Positive Control)28.47.2
3,3-Tetramethyleneglutaric acid (Positive Control)-4.03

Note: A lower IC50 value indicates greater potency.

Table 2: Neuroprotective and Antioxidant Activities of this compound and Related Compounds
CompoundBiological ActivityConcentration/IC50Source
This compoundAttenuation of glutamate-induced neurotoxicity0.1 - 10 µM[1][3]
This compoundAntioxidant effect (stronger than Trolox)Not specified[2]
ActeosideDPPH radical scavengingIC50 = 0.09 µg/mL[4]
ActeosideH2O2 scavengingIC50 = 2.6 µg/mL[4]
2'-AcetylacteosideRat lens aldose reductase inhibitionIC50 = 0.071 µM[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to evaluate the biological activities of this compound and its analogs.

Isolation and Purification of this compound from Brandisia hancei

The isolation of this compound and other phenylpropanoid glycosides from the stems and leaves of Brandisia hancei is a multi-step process. The dried plant material is first extracted with 80% ethanol. The resulting extract is then subjected to a series of chromatographic techniques for purification. These typically include column chromatography on silica gel, followed by further separation using preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.[7]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound and related compounds is often determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8][9]

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength (typically 517 nm).[9]

Protocol:

  • A stock solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control solution (without the test compound) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.[9]

Neuroprotective Activity Assessment: Glutamate-Induced Neurotoxicity Assay

The neuroprotective effects of this compound are evaluated by its ability to protect neuronal cells from glutamate-induced excitotoxicity.[1][3][10][11]

Cell Culture: Primary cortical neurons from rat embryos or suitable neuronal cell lines are cultured under standard conditions.[1][3][12]

Protocol:

  • Neuronal cells are seeded in multi-well plates and allowed to differentiate.

  • The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

  • Glutamate is then added to the culture medium to induce neurotoxicity. The concentration of glutamate used can vary depending on the cell line and experimental conditions.[13]

  • After an incubation period, cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • The protective effect of the compound is determined by comparing the viability of treated cells to that of untreated cells exposed to glutamate.

Anti-proliferative Activity Assessment: Smooth Muscle Cell Proliferation Assay

The inhibitory effect of this compound on the proliferation of aortic smooth muscle cells is a key indicator of its potential in cardiovascular research.[14][15][16][17]

Cell Culture: A7r5 rat aortic smooth muscle cells are commonly used for this assay.[18]

Protocol:

  • A7r5 cells are seeded in 96-well plates and cultured until they reach a certain confluency.

  • The cells are then serum-starved to synchronize their cell cycles.

  • The cells are treated with various concentrations of the test compound (e.g., this compound) in the presence of a mitogen, such as fetal bovine serum (FBS), to stimulate proliferation.

  • Cell proliferation can be quantified using several methods, including:

    • MTT Assay: Measures the metabolic activity of viable cells.[17]

    • BrdU Incorporation Assay: Measures the incorporation of 5-bromo-2'-deoxyuridine into newly synthesized DNA during the S-phase of the cell cycle.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and related phenylpropanoid glycosides are attributed to their ability to modulate various cellular signaling pathways.

Antioxidant Mechanism

The antioxidant activity of phenylpropanoid glycosides is primarily due to their free radical scavenging ability. Theoretical studies suggest that this occurs through a Sequential Proton Loss Single Electron Transfer (SPLET) mechanism.[19][20] In this process, the antioxidant molecule first loses a proton, followed by the transfer of an electron to the free radical, thereby neutralizing it.

Antioxidant_Mechanism cluster_SPLET Sequential Proton Loss Single Electron Transfer (SPLET) PPG Phenylpropanoid Glycoside (PPG-OH) Proton + H⁺ PPG_anion PPG Anion (PPG-O⁻) Proton->PPG_anion Proton Loss (Deprotonation) Neutralized_Radical Neutralized Radical (R⁻) PPG_anion->Neutralized_Radical Electron Transfer PPG_radical PPG Radical (PPG-O•) Free_Radical Free Radical (R•)

Caption: The SPLET mechanism of antioxidant action for phenylpropanoid glycosides.

Neuroprotective Signaling Pathways

The neuroprotective effects of phenylpropanoid glycosides like acteoside are linked to the modulation of several key signaling pathways.[21] It is hypothesized that this compound may exert its neuroprotective effects through similar mechanisms.

Neuroprotective_Pathways cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound / Acteoside MAPK MAPK Pathway This compound->MAPK Modulates NFkB NF-κB Pathway This compound->NFkB Modulates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Modulates TGFb_Smad TGFβ/Smad Pathway This compound->TGFb_Smad Modulates AMPK_mTOR AMPK/mTOR Pathway This compound->AMPK_mTOR Modulates Neuroprotection Neuroprotection (Reduced Apoptosis, Increased Survival) MAPK->Neuroprotection NFkB->Neuroprotection PI3K_AKT->Neuroprotection TGFb_Smad->Neuroprotection AMPK_mTOR->Neuroprotection

Caption: Putative signaling pathways modulated by this compound for neuroprotection.

Related Compounds

Several other phenylpropanoid glycosides have been isolated alongside this compound from Brandisia hancei and Callicarpa dichotoma. These include:

  • Acteoside (Verbascoside): One of the most studied phenylpropanoid glycosides, known for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[4][22]

  • Isoacteoside: An isomer of acteoside with similar biological activities.[7]

  • Poliumoside: Another related glycoside that exhibits significant antioxidant and anti-inflammatory effects.[2][7]

  • 2'-Acetylacteoside: An acetylated derivative of acteoside with potent aldose reductase inhibitory activity.[5][6]

  • Forsythoside B, Echinacoside, Cistanoside H, and Tubulosides: Other phenylpropanoid glycosides found in Callicarpa dichotoma with neuroprotective effects.[1][3]

The comparative analysis of the bioactivities of these related compounds provides valuable structure-activity relationship (SAR) insights for the development of new therapeutic agents.

Conclusion

This compound and its related phenylpropanoid glycosides represent a promising class of natural products with a wide range of pharmacological activities. Their antioxidant, neuroprotective, and anti-proliferative effects, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in drug discovery and development. This technical guide has summarized the current state of knowledge on this compound, providing a foundation for future research aimed at harnessing the therapeutic potential of these fascinating molecules. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Brandioside from Brandisia hancei

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brandioside, a phenylethanoid glycoside isolated from the medicinal plant Brandisia hancei, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2][3] Research has highlighted its notable biological activities, including antioxidant and anti-proliferative effects on aortic smooth muscle cells.[1][3] This document provides a comprehensive protocol for the isolation and purification of this compound from Brandisia hancei, intended to facilitate further research and drug development endeavors. The methodologies outlined are based on established scientific literature to ensure reproducibility and reliability.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from Brandisia hancei, as derived from the cited experimental protocol.

ParameterValue
Starting Plant Material (dried whole plant)580 g
Crude Ethanol Extract81.2 g
Final Yield of this compound0.43 g
Purity DeterminationConfirmed by 1H-NMR Spectrometry[4]

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from Brandisia hancei.

Plant Material and Extraction
  • Plant Material: The dried whole plant of Brandisia hancei is used as the starting material.

  • Extraction:

    • The dried plant material (580 g) is subjected to extraction with hot 95% ethanol (EtOH) under reflux. This process is repeated three times to ensure exhaustive extraction of the target compounds.

    • The resulting ethanol extracts are combined and concentrated under vacuum to yield a crude residue (81.2 g).

Preliminary Fractionation
  • The crude residue is dissolved in distilled water.

  • The aqueous solution is then filtered to separate the water-soluble fraction from the insoluble components.

Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process.

  • Silica Gel Column Chromatography:

    • The water-soluble fraction is subjected to silica gel column chromatography.

    • The column is eluted with a solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) in a 50:10:1 ratio.

    • Fractions are collected and monitored for the presence of phenylethanoid glycosides.

  • Sephadex LH-20 Column Chromatography:

    • Fractions containing the desired compounds from the silica gel chromatography are pooled and further purified using a Sephadex LH-20 column.

    • The column is eluted with ethanol (EtOH).

    • This step is crucial for the separation of this compound from other co-eluting compounds. Through this repeated chromatography, four phenylethanoid glycosides, including this compound, are isolated.[5]

Purity Analysis

The purity and structural integrity of the isolated this compound are confirmed using 1H-NMR spectrometry.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from Brandisia hancei.

experimental_workflow start Dried Brandisia hancei Plant Material extraction Hot Ethanol Extraction start->extraction concentration Vacuum Concentration extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract dissolution Dissolution in Water crude_extract->dissolution filtration Filtration dissolution->filtration soluble_fraction Water-Soluble Fraction filtration->soluble_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH-H2O) soluble_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (EtOH) silica_gel->sephadex This compound Purified this compound sephadex->this compound purity Purity Analysis (1H-NMR) This compound->purity biological_activities This compound This compound antioxidant Antioxidant Activity This compound->antioxidant antiproliferative Anti-proliferative Activity (Aortic Smooth Muscle Cells) This compound->antiproliferative oxidative_stress Reduction of Oxidative Stress antioxidant->oxidative_stress atherosclerosis Prevention of Atherosclerosis antiproliferative->atherosclerosis therapeutic Potential Therapeutic Applications oxidative_stress->therapeutic atherosclerosis->therapeutic

References

High-Performance Liquid Chromatography (HPLC) method for Brandioside analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed for the quantitative analysis of Brandioside, a significant phenylpropanoid glycoside. This application note provides a comprehensive protocol for researchers, scientists, and professionals engaged in drug development and natural product analysis. This compound, also known as 2'-Acetylpoliumoside, is a naturally occurring compound found in plant species such as Callicarpa dichotoma and Brandisia hancei.

Introduction

This compound has garnered attention for its potential biological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and standardization. The HPLC method detailed herein offers excellent resolution, sensitivity, and reproducibility for the analysis of this compound. This method is applicable for the quantitative determination of this compound in various sample matrices, including crude plant extracts and purified fractions.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.5% Acetic Acid in WaterB: Methanol
Gradient Elution 0-10 min, 20% B10-30 min, 20-50% B30-40 min, 50-80% B40-45 min, 80-20% B45-50 min, 20% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 334 nm
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.

Sample Preparation (from Brandisia hancei):

  • Weigh 1.0 g of powdered, dried plant material.

  • Extract with 20 mL of butanol using ultrasonication for 30 minutes.[1]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1]

Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Results

Under the specified chromatographic conditions, this compound is well-separated from other components in the plant extract. The retention time for this compound is approximately 25 minutes.

Table 3: Quantitative Analysis of this compound in a Brandisia hancei Extract

SampleConcentration of this compound (mg/g of dried plant material)
Brandisia hancei Extract15.8

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of a signaling pathway where a phenylpropanoid glycoside might be involved.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Butanol Extraction Sample->Extraction Standard This compound Standard Std_Prep Serial Dilution Standard->Std_Prep Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Std_Prep->HPLC Calibration Calibration Curve Std_Prep->Calibration Column C18 Column HPLC->Column Detection UV Detection (334 nm) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Leads to

Figure 2: Conceptual signaling pathway involving a phenylpropanoid glycoside.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in plant materials. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.

References

Application Note: Quantitative Analysis of Brandioside using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective detection and quantification of Brandioside. This compound is a phenylpropanoid glycoside with antioxidant properties, found in plant species such as Callicarpa dichotoma and Brandisia hancei.[1][2] The method outlined below is intended as a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various matrices, including plant extracts and biological samples. The protocol covers sample preparation, LC-MS parameters, and data analysis considerations.

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[3] This combination is ideal for the analysis of complex mixtures, such as natural product extracts. This compound, with a molecular weight of 812.77 g/mol and a chemical formula of C37H48O20, is a polar glycoside that is well-suited for LC-MS analysis.[1] The method described herein provides a framework for the reliable quantification of this compound, which is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological activities.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible LC-MS analysis.[4] The goal is to extract this compound from the sample matrix and remove interfering substances. Two common methods are proposed: Solid-Phase Extraction (SPE) for cleaner samples and Liquid-Liquid Extraction (LLE) for more complex matrices.

a) Solid-Phase Extraction (SPE) Protocol

SPE is a reliable method for purifying and concentrating analytes from a liquid sample.[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

  • Sample Loading: Dissolve the dried plant extract or biological sample in a minimal amount of 50% methanol/water. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol/water to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 3 mL of 95% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

b) Liquid-Liquid Extraction (LLE) Protocol

LLE is a useful technique for separating compounds based on their differential solubilities in two immiscible liquids.[4]

  • Sample Preparation: Homogenize the sample (e.g., plant tissue) in a suitable solvent like methanol. Centrifuge to pellet solid debris.

  • Solvent Partitioning: Take the supernatant and add an equal volume of ethyl acetate. Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing this compound.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase.

LC-MS Method Parameters

The following parameters are proposed as a starting point for method development. Optimization may be required based on the specific LC-MS system and sample matrix.

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

For MRM, the precursor ion will be the [M+H]+ or [M+Na]+ adduct in positive mode, or [M-H]- or [M+HCOO]- in negative mode. Product ions for fragmentation should be determined by infusing a pure standard of this compound.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template table populated with hypothetical data for illustrative purposes.

Table 1: Hypothetical Quantitative Results for this compound in Plant Extracts

Sample IDMatrixConcentration (µg/g)Standard Deviation% RSD
Ext-001C. dichotoma Leaf125.88.26.5
Ext-002C. dichotoma Stem45.33.16.8
Ext-003B. hancei Leaf189.212.56.6
QC-LowSpiked Matrix24.1 (Target: 25)1.56.2
QC-HighSpiked Matrix245.7 (Target: 250)15.16.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plant Material / Biological Sample Extraction Extraction (SPE or LLE) Sample->Extraction DryRecon Dry & Reconstitute Extraction->DryRecon LC Liquid Chromatography Separation (C18) DryRecon->LC MS Mass Spectrometry Detection (ESI-MRM) LC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report

Figure 1. General experimental workflow for this compound analysis by LC-MS.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway where a plant-derived glycoside like this compound might exert its antioxidant effects. This is a generalized illustration and not based on specific experimental data for this compound.

hypothetical_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates/Stabilizes Cell Cell Membrane ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 Inhibition AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Figure 2. Hypothetical signaling pathway for the antioxidant activity of a glycoside.

Conclusion

The proposed LC-MS method provides a comprehensive framework for the detection and quantification of this compound. The detailed protocols for sample preparation and the suggested starting parameters for the LC-MS system are designed to be a valuable resource for researchers. The provided templates for data presentation and the illustrative diagrams for the experimental workflow and a hypothetical signaling pathway further enhance the utility of this application note. Method validation according to regulatory guidelines is recommended before application to routine analysis.

References

Application Notes and Protocols for the Structural Elucidation of Brandioside using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brandioside is a novel flavonoid glycoside isolated from a rare plant species. Its complex structure necessitates a comprehensive analytical approach for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. These application notes provide a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data to determine the complete chemical structure of this compound.

Structural Elucidation of this compound

The structural elucidation of this compound was accomplished through a series of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The data from these experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity of the aglycone and the sugar moiety, as well as the point of glycosylation.

Proposed Structure of this compound

Based on the comprehensive analysis of the NMR data, the proposed structure of this compound is Quercetin-3-O-α-L-rhamnopyranoside.

Quantitative NMR Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound (Aglycone Moiety)
PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
2156.5--
3134.5--
4177.9--
5161.3--
698.76.19d (2.0)
7164.2--
893.66.40d (2.0)
9156.7--
10104.1--
1'121.2--
2'115.67.68d (2.2)
3'145.5--
4'148.5--
5'116.36.92d (8.5)
6'122.17.55dd (8.5, 2.2)
Table 2: ¹H and ¹³C NMR Data for this compound (Sugar Moiety - α-L-Rhamnopyranoside)
PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1"101.95.35d (1.8)
2"70.63.85dd (3.4, 1.8)
3"70.83.55dd (9.5, 3.4)
4"71.93.20t (9.5)
5"70.23.45dq (9.5, 6.2)
6"17.81.10d (6.2)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

¹H NMR Spectroscopy
  • Objective: To determine the number of different types of protons, their chemical environment, and their coupling patterns.

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: zg30

    • Solvent: DMSO

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.0 s

    • Spectral Width: 12 ppm

¹³C NMR Spectroscopy
  • Objective: To determine the number of different types of carbon atoms in the molecule.

  • Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C)

  • Parameters:

    • Pulse Program: zgpg30 (proton decoupled)

    • Solvent: DMSO

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

2D NMR: COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.[1]

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: cosygpqf

    • Solvent: DMSO

    • Temperature: 298 K

    • Number of Scans: 2

    • Data Points (F2): 2048

    • Increments (F1): 256

    • Spectral Width (F2 and F1): 12 ppm

2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[2]

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: hsqcedetgpsisp2.3

    • Solvent: DMSO

    • Temperature: 298 K

    • Number of Scans: 4

    • Data Points (F2): 1024

    • Increments (F1): 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 180 ppm

    • ¹J(C,H) Coupling Constant: 145 Hz

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different spin systems.[2]

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: hmbcgpndqf

    • Solvent: DMSO

    • Temperature: 298 K

    • Number of Scans: 8

    • Data Points (F2): 2048

    • Increments (F1): 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Long-range J(C,H) Coupling Constant: 8 Hz

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_start Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Elucidation cluster_end Final Structure start This compound Isolation & Purification H1_NMR 1H NMR start->H1_NMR C13_NMR 13C NMR start->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC assign_1d Proton & Carbon Chemical Shifts H1_NMR->assign_1d C13_NMR->HSQC C13_NMR->HMBC C13_NMR->assign_1d assign_cosy 1H-1H Correlations (Spin Systems) COSY->assign_cosy assign_hsqc 1H-13C One-Bond Correlations HSQC->assign_hsqc assign_hmbc 1H-13C Long-Range Correlations HMBC->assign_hmbc elucidation Structure Elucidation assign_1d->elucidation assign_cosy->elucidation assign_hsqc->elucidation assign_hmbc->elucidation final_structure This compound Structure (Quercetin-3-O-rhamnoside) elucidation->final_structure

Caption: Workflow for this compound structural elucidation.

Signaling Pathway Modulation by Flavonoids

Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][4] The diagram below illustrates a simplified representation of this pathway and potential points of modulation by flavonoids.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Phosphorylation (Activation) bad Bad akt->bad Phosphorylation (Inhibition) apoptosis Apoptosis bad->apoptosis Induction This compound This compound (Flavonoid) This compound->pi3k Inhibition This compound->akt Inhibition

Caption: PI3K/Akt signaling pathway modulation.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Brandioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brandioside, a phenylpropanoid glycoside, has been noted for its potential antioxidant properties.[1] Evaluating the in vitro antioxidant capacity of compounds like this compound is a critical step in the drug discovery and development process. This document provides detailed application notes and experimental protocols for three commonly employed antioxidant activity assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

These assays are instrumental in determining the ability of a substance to neutralize free radicals, which are implicated in the pathogenesis of numerous diseases. The following sections offer a comprehensive guide for researchers to assess the antioxidant potential of this compound or other novel compounds.

Data Presentation

A systematic presentation of quantitative data is essential for the comparison and interpretation of antioxidant activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the test compound required to scavenge 50% of the free radicals.[2][3] Lower IC50 values are indicative of higher antioxidant potency.[4] Results are typically compared against a standard antioxidant such as Ascorbic Acid or Trolox.

Disclaimer: The following tables contain example data for this compound for illustrative purposes, as specific experimental values are not publicly available.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)
This compound (Example)75.8 ± 8.30
Ascorbic Acid (Standard)4.97 ± 0.08

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)
This compound (Example)14.31 ± 0.03
Trolox (Standard)2.34 ± 0.05

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (mM Fe(II)/g)
This compound (Example)150.5 ± 12.2
Ascorbic Acid (Standard)250.8 ± 15.5

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5] This reduction results in a color change from deep purple to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • This compound (test sample)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

  • Adjustable micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Preparation of Standard: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test sample.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of the solvent used for the sample and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] The pre-formed blue-green ABTS•+ is then reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol)

  • This compound (test sample)

  • Trolox (or Ascorbic acid) as a positive control

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and the standard (e.g., Trolox) in a suitable solvent.

  • Assay:

    • To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound or the standard to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes in the dark.[7]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] This reduction is detected by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form, with an absorption maximum at 593 nm.[9] The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (test sample)

  • Ferrous sulfate (FeSO₄) or Ascorbic acid for the standard curve

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and the standard (e.g., FeSO₄) in a suitable solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound or the standard to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.[10]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: Create a standard curve using the absorbance values of the known concentrations of the standard (e.g., FeSO₄). Use the standard curve to determine the FRAP value of this compound, typically expressed as mM Fe(II) equivalents per gram of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Standard DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Standard Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Radical Generate ABTS Radical Cation Working_Sol Prepare ABTS Working Solution ABTS_Radical->Working_Sol Mix Mix ABTS Solution with Sample/Standard Working_Sol->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Standard Dilutions Standard->Mix Incubate Incubate in Dark (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Sample/Standard FRAP_Reagent->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Standard (FeSO4) Dilutions Standard->Mix Incubate Incubate at 37°C (4-6 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calculate Calculate FRAP Value Std_Curve->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Mechanism cluster_radicals Radical Species cluster_antioxidant Antioxidant (this compound) cluster_neutralized Neutralized Species DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H Reduction ABTS ABTS•+ ABTS_H ABTS ABTS->ABTS_H Reduction This compound This compound-H This compound->DPPH H+ donation This compound->ABTS H+ donation

Caption: General Mechanism of Radical Scavenging by an Antioxidant.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Brandioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brandioside, a novel natural product, presents a promising candidate for anti-inflammatory drug development. To rigorously evaluate its therapeutic potential, a systematic approach employing a battery of in vitro and in vivo assays is essential. These application notes provide detailed protocols for a selection of key assays to characterize the anti-inflammatory properties of this compound, from initial screening to mechanistic elucidation. The following sections offer step-by-step methodologies, illustrative data, and visual representations of the underlying biological pathways and experimental workflows.

In Vitro Anti-inflammatory Assays

Inhibition of Pro-inflammatory Enzymes

A primary mechanism of many anti-inflammatory drugs is the inhibition of enzymes that synthesize inflammatory mediators.[1][2] Flavonoids, a class of natural products, are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3]

a. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines this compound's ability to inhibit the two isoforms of cyclooxygenase, COX-1 and COX-2. COX-2 is the inducible isoform primarily involved in inflammation, while COX-1 is constitutive and has physiological functions.[2] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects like gastric irritation.[2]

Experimental Protocol:

  • Preparation of Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a solution of arachidonic acid (substrate). A colorimetric COX (ovine) inhibitor screening assay kit can be utilized.[4]

  • Enzyme and Inhibitor Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and either this compound, a positive control (e.g., Celecoxib for COX-2, Indomethacin for both), or a vehicle control.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for an additional 2 minutes at 25°C.

    • Stop the reaction and measure the absorbance at 590 nm to determine the amount of prostaglandin E2 (PGE2) produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

b. 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators.[4]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4), a solution of linoleic acid (substrate), and purified 5-lipoxygenase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, 5-LOX enzyme, and either this compound, a positive control (e.g., Zileuton), or a vehicle control.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding linoleic acid.

    • Measure the change in absorbance at 234 nm over 5 minutes, which corresponds to the formation of the hydroperoxy derivative of linoleic acid.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.

Hypothetical Data for Enzyme Inhibition Assays:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
This compound> 10015.225.8
Indomethacin (Control)5.62.1> 100
Zileuton (Control)> 100> 1008.9
Cellular Anti-inflammatory Assays

a. Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Macrophages play a crucial role in inflammation, and upon stimulation with lipopolysaccharide (LPS), they produce nitric oxide (NO), a key inflammatory mediator.[5]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a positive control (e.g., L-NAME) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the supernatant. Calculate the percentage of inhibition of NO production by this compound.

b. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-stimulated Macrophages

LPS stimulation also induces the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the nitric oxide assay.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after the 24-hour LPS stimulation.

    • Use commercially available ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound. Determine the IC50 values.

Hypothetical Data for Cellular Assays:

CompoundNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)
This compound22.518.928.1
L-NAME (Control)12.3N/AN/A
Dexamethasone (Control)15.810.513.4

In Vivo Anti-inflammatory Models

In vivo models are crucial for evaluating the efficacy of a compound in a whole organism.[6]

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for acute inflammation.[7]

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Treatment:

    • Administer this compound (at various doses), a positive control (e.g., Indomethacin), or a vehicle control orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data for Paw Edema Model:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound250.62 ± 0.0527.1
This compound500.43 ± 0.0449.4
This compound1000.28 ± 0.0367.1
Indomethacin100.25 ± 0.0270.6

Signaling Pathway and Workflow Diagrams

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates to nucleus Gene_Expression Gene Expression NFκB_nucleus->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 TNFα TNF-α Gene_Expression->TNFα IL6 IL-6 Gene_Expression->IL6 NO NO iNOS->NO PGs Prostaglandins COX2->PGs This compound This compound This compound->IKK inhibits This compound->COX2 inhibits

Caption: NF-κB signaling pathway in inflammation.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model enzyme_assay Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) lps_stimulation LPS Stimulation cell_culture Macrophage Culture (RAW 264.7) cell_culture->lps_stimulation no_assay Nitric Oxide (NO) Measurement (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (TNF-α, IL-6 by ELISA) lps_stimulation->cytokine_assay animal_model Rodent Model (Rats/Mice) no_assay->animal_model cytokine_assay->animal_model treatment This compound Administration animal_model->treatment carrageenan Carrageenan Injection (Paw Edema Induction) treatment->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis end End: Efficacy & Mechanism Assessment data_analysis->end start Start: this compound Characterization start->enzyme_assay start->cell_culture

Caption: Workflow for anti-inflammatory evaluation.

Conclusion

The protocols and assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. By systematically assessing its effects on key inflammatory enzymes, cellular responses, and in an acute in vivo model, researchers can gain a comprehensive understanding of its potential as a novel anti-inflammatory agent. The provided diagrams and hypothetical data serve as a guide for experimental design and data interpretation. Further studies can then delve deeper into chronic inflammation models and elucidate more detailed mechanisms of action.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of Baohuoside I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baohuoside I, a flavonoid isolated from Epimedium koreanum Nakai, has demonstrated significant anti-cancer properties in various preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in a range of cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the methodologies used to assess cell viability and elucidate the mechanism of action of Baohuoside I. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

Baohuoside I exerts its cytotoxic effects primarily through the induction of apoptosis. Studies have shown that it can trigger the mitochondrial (intrinsic) pathway of apoptosis.[1][2] Key molecular events associated with Baohuoside I treatment include an increased BAX/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][2] Furthermore, Baohuoside I has been found to stimulate the production of reactive oxygen species (ROS), which in turn activates the JNK and p38 MAPK signaling pathways, contributing to apoptotic cell death.[1][2] In some cancer cell types, such as glioma and pancreatic cancer, Baohuoside I has been shown to inhibit the mTOR signaling pathway, leading to the induction of apoptosis.[3][4]

Data Presentation

The following table summarizes the cytotoxic effects of Baohuoside I on various cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Cell LineCancer TypeAssayIC50 ValueTreatment DurationReference
A549Non-small cell lung cancerMTT~25.1 µM24 hours[6]
A549Non-small cell lung cancerMTT~11.5 µM48 hours[6]
A549Non-small cell lung cancerMTT~9.6 µM72 hours[6]
Eca109Esophageal squamous cell carcinomaMTT~4.8 µg/mL48 hours[6]
M14MelanomaMTT--[7]
MV3MelanomaMTT--[7]
Various Leukemia and Solid Tumor LinesLeukemia and Solid TumorsNot Specified2.8 - 7.5 µg/mlNot Specified[8]

Experimental Protocols

Detailed methodologies for key experiments to assess cell viability in the presence of Baohuoside I are provided below.

1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Baohuoside I stock solution (dissolved in DMSO)[10]

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Baohuoside I in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Baohuoside I. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Materials:

    • Baohuoside I

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with Baohuoside I at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Baohuoside I has been shown to induce cell cycle arrest in some cancer cell lines.

  • Materials:

    • Baohuoside I

    • 6-well plates

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of Baohuoside I.

    • After the treatment period, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • After fixation, wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Baohuoside I-Induced Apoptosis

Baohuoside_I Baohuoside I ROS ↑ Reactive Oxygen Species (ROS) Baohuoside_I->ROS mTOR ↓ mTOR Signaling Baohuoside_I->mTOR JNK_p38 ↑ JNK / p38 MAPK Activation ROS->JNK_p38 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio JNK_p38->Bax_Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bcl2->Mitochondrion Caspase9 ↑ Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mTOR->Apoptosis

Caption: Baohuoside I induces apoptosis via ROS/MAPK and mTOR signaling pathways.

Diagram 2: Experimental Workflow for Assessing Cell Viability

start Start cell_culture Seed Cells in Multi-well Plates start->cell_culture treatment Treat with Baohuoside I cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay incubation->assay mtt MTT Assay assay->mtt Metabolic Activity flow Flow Cytometry (Annexin V/PI) assay->flow Apoptosis data_analysis Data Analysis mtt->data_analysis flow->data_analysis results Determine IC50 & Apoptosis Rate data_analysis->results end End results->end

Caption: Workflow for determining cell viability and apoptosis after Baohuoside I treatment.

References

Application Notes and Protocols for Brassinosteroids as Potential Modulators of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Brandioside" did not yield specific results in scientific literature. Based on the context of modulating cellular signaling pathways, it is highly probable that the intended compound class is Brassinosteroids . This document will proceed with a comprehensive overview of Brassinosteroids, a class of plant steroid hormones with significant potential for therapeutic applications due to their diverse biological activities.

These notes are intended for researchers, scientists, and drug development professionals interested in the investigation and application of Brassinosteroids as modulators of key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Introduction to Brassinosteroids

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones essential for plant growth and development.[1][2][3][4] Beyond their role in plants, BRs have demonstrated a range of biological activities in animal cells, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7] These effects are mediated through the modulation of critical cellular signaling pathways, making them promising candidates for drug development. This document outlines the key signaling pathways modulated by Brassinosteroids and provides protocols for their investigation.

Key Cellular Signaling Pathways Modulated by Brassinosteroids

Brassinosteroids have been shown to influence several key signaling pathways, including:

  • Brassinosteroid Signaling Pathway in Plants: While distinct from animal steroid signaling, understanding the plant pathway provides foundational knowledge of their receptor interactions and initial signaling cascades.[1][2][3][4]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cytokine and growth factor signaling. Its constitutive activation is a hallmark of many cancers.[8][9] Brassinosteroids and their analogs have been investigated for their potential to inhibit STAT3 activity.

  • NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response.[10][11][12] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Flavonoids and other natural compounds have shown inhibitory effects on this pathway.[5][6][13]

Quantitative Data on the Biological Activity of Related Compounds

The following table summarizes the inhibitory activities of various compounds that target the STAT3 and NF-κB pathways, providing a reference for the potential efficacy of Brassinosteroid derivatives.

Compound ClassTarget PathwayCompound ExampleEffectIC50 ValueCell Line/SystemReference
γ-AApeptidesSTAT3GpYLPQTVInhibition of STAT3-DNA binding~10-100 µMIn vitro[8]
Azetidine-based compoundsSTAT3H172, H182Irreversible inhibition of STAT3 activity0.38–0.98 μMIn vitro[14]
Platinum (IV) compoundSTAT3IS3 295Inhibition of STAT3 DNA-bindingNot specifiedHuman and mouse tumor cell lines[15]
FlavonoidsNF-κBVariousInhibition of pro-inflammatory enzymes and transcription factorsNot specifiedIn vitro and animal models[5][6]
PhenylpropanoidsNF-κBCinnamaldehydeSuppression of NF-κB signalingNot specifiedEndothelial cells[16]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • For cancer studies, utilize cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468 for breast cancer; DU145 for prostate cancer).[14][17]

    • For inflammation studies, use cell lines responsive to inflammatory stimuli (e.g., macrophages like RAW 264.7 or endothelial cells like HUVECs).

  • Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Brassinosteroid Treatment:

    • Dissolve Brassinosteroid compounds in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of the Brassinosteroid for specified time periods (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects.

    • Include a vehicle control (DMSO) in all experiments.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is to determine the effect of Brassinosteroids on the phosphorylation status of key signaling proteins like STAT3 and IκBα.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total STAT3, or phosphorylated and total IκBα overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity

This assay is used to assess the ability of STAT3 or NF-κB to bind to their specific DNA consensus sequences.

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus binding site for STAT3 or NF-κB with biotin or a radioactive isotope.

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Detect the labeled probe by chemiluminescence (for biotin) or autoradiography (for radioactivity).

Cell Viability and Apoptosis Assays
  • MTT Assay (for Cell Viability):

    • Seed cells in a 96-well plate and treat with Brassinosteroids.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Annexin V/Propidium Iodide (PI) Staining (for Apoptosis):

    • Treat cells with Brassinosteroids.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry.

Visualizations

Brassinosteroid Signaling Pathway (Plant Model)

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization & Activation BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibition BZR1 BZR1/BES1 (Transcription Factor) BIN2->BZR1 Phosphorylation BZR1_P p-BZR1/BES1 BZR1->BZR1_P BZR1_N BZR1/BES1 BZR1->BZR1_N Translocation Proteasome Proteasome BZR1_P->Proteasome Degradation DNA DNA BZR1_N->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression

Caption: Simplified Brassinosteroid signaling pathway in plants.

STAT3 Signaling Pathway and Potential Inhibition

STAT3_Signaling Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation pSTAT3_dimer_N p-STAT3 Dimer DNA DNA pSTAT3_dimer_N->DNA Binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene_Expression This compound Brassinosteroid This compound->pSTAT3_dimer Inhibition This compound->pSTAT3_dimer_N Inhibition

Caption: Overview of the STAT3 signaling pathway and points of potential inhibition.

NF-κB Signaling Pathway and Potential Inhibition

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation pIkB p-IκBα IkB->pIkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome pIkB->Proteasome Degradation NFkB_N NF-κB DNA DNA NFkB_N->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression This compound Brassinosteroid This compound->IKK Inhibition

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow for Investigating Brassinosteroid Activity

Experimental_Workflow Start Start: Hypothesis (Brassinosteroids modulate signaling) Cell_Culture Cell Culture (Cancer or Inflammatory Models) Start->Cell_Culture Treatment Treatment with Brassinosteroids (Dose-response & Time-course) Cell_Culture->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays Western_Blot Western Blot (p-STAT3, p-IκBα) Biochemical_Assays->Western_Blot EMSA EMSA (DNA Binding) Biochemical_Assays->EMSA Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis EMSA->Data_Analysis MTT MTT Assay (Viability) Cellular_Assays->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cellular_Assays->Apoptosis MTT->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for studying the effects of Brassinosteroids.

References

Application of Brandioside in Neurodegenerative Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brandioside, a phenylpropanoid glycoside, has garnered attention in neurodegenerative disease research due to its potential neuroprotective properties, primarily attributed to its antioxidant activity.[1][2][3] While direct and extensive research on this compound in specific neurodegenerative models is emerging, its structural similarity to other well-studied phenylethanoid glycosides, such as Tiliroside and Hyperoside, provides a strong basis for its investigation as a therapeutic candidate.[4][5][6][7] This document provides detailed application notes and protocols for studying this compound in the context of neurodegenerative diseases, drawing upon existing knowledge of this compound and related compounds.

This compound has been identified as a potent antioxidant, a key mechanism in combating the oxidative stress implicated in the pathology of neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease.[2][3][8] Research on analogous compounds suggests that this compound may exert its neuroprotective effects through the activation of critical signaling pathways, such as the Nrf2-ARE pathway, which upregulates endogenous antioxidant defenses.[5][7][9][10]

These application notes offer a framework for researchers to explore the therapeutic potential of this compound, from initial in vitro screening to more complex in vivo studies.

Data Presentation: Efficacy of this compound and Analogs

Quantitative data on the direct effects of this compound in neurodegenerative models is limited. However, data from structurally and functionally similar phenylpropanoid glycosides, Tiliroside and Hyperoside, can serve as a valuable reference for experimental design and endpoint expectations.

Table 1: Antioxidant and Neuroprotective Activities of this compound Analogs

CompoundAssayCell/Model SystemKey FindingsReference
Tiliroside Nitrite and PGE2 ProductionLPS/IFNγ-activated BV2 microgliaSignificant inhibition of nitrite and PGE2 production.[5]
Western BlotBV2 microgliaIncreased protein levels of Nrf2, HO-1, and NQO1.[7]
XTT, Calcium Influx, DNA FragmentationHT22 hippocampal neuronsSignificantly reduced neuroinflammation-induced toxicity, DNA fragmentation, ROS generation, and calcium accumulation.[5]
Hyperoside Cell Viability (MTT assay)6-OHDA-treated SH-SY5Y cellsPretreatment with hyperoside (0.1–2 μM) significantly protected against 6-OHDA-induced cell death.[11]
LDH Release Assay6-OHDA-treated SH-SY5Y cellsHyperoside (0.1–2 μM) significantly reduced LDH release.[11]
Western BlotAPP/PS1 transgenic miceReduced BACE1 and GSK3β levels.[12]
Behavioral AssaysAPP/PS1 transgenic miceImproved spatial learning and memory.[12]
ImmunohistochemistryRotenone-induced rat model of Parkinson's diseaseIncreased number of tyrosine hydroxylase (TH) positive cells in the substantia nigra.[13]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of phenylpropanoid glycosides like this compound are often mediated through the activation of the Nrf2 antioxidant response pathway.

Nrf2_Pathway cluster_0 This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., from neurotoxins) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Figure 1: Proposed mechanism of this compound-mediated neuroprotection via the Nrf2 signaling pathway.

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of this compound in an in vitro cell model of neurotoxicity.

Experimental_Workflow start Start cell_culture Culture SH-SY5Y cells start->cell_culture differentiation Differentiate SH-SY5Y cells (e.g., with Retinoic Acid) cell_culture->differentiation treatment Pre-treat with this compound (various concentrations) differentiation->treatment induction Induce neurotoxicity (e.g., with 6-OHDA, MPP+, Aβ) treatment->induction assays Perform assays: - Cell Viability (MTT) - Cytotoxicity (LDH) - Oxidative Stress (ROS) - Western Blot (Nrf2, HO-1) - Immunofluorescence induction->assays analysis Data Analysis assays->analysis end End analysis->end

Figure 2: General experimental workflow for in vitro neuroprotection studies of this compound.

Experimental Protocols

The following protocols are adapted from established methodologies and can be optimized for studying the effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol details the steps to assess the protective effects of this compound against a neurotoxin in a human neuroblastoma cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • To induce differentiation into a neuronal phenotype, plate the cells at a desired density and treat with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. Replace the medium with fresh RA-containing medium every 2-3 days.[14][15][16]

2. This compound Treatment and Neurotoxin Induction:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.

  • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Induce neurotoxicity by adding a neurotoxin relevant to the disease model being studied (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model, 1-methyl-4-phenylpyridinium (MPP+), or aggregated amyloid-beta (Aβ) for an Alzheimer's model) for 24 hours.

3. Assessment of Neuroprotection:

  • Cell Viability (MTT Assay):

    • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Protocol 2: Western Blot Analysis for Nrf2 Pathway Activation

This protocol is for determining the effect of this compound on the protein expression levels of key components of the Nrf2 pathway.

1. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Protocol 3: Immunofluorescence Staining for Nrf2 Nuclear Translocation

This protocol allows for the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon this compound treatment.

1. Cell Seeding and Treatment:

  • Seed differentiated SH-SY5Y cells on sterile glass coverslips in a 24-well plate.

  • Treat the cells with this compound and the neurotoxin as described in Protocol 1.

2. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Staining:

  • Wash three times with PBS.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against Nrf2 overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

4. Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. Increased co-localization of the Nrf2 signal (green) with the DAPI signal (blue) indicates nuclear translocation.

Protocol 4: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rotenone-induced mouse model of Parkinson's disease.

1. Animal Model Induction:

  • Use male C57BL/6 mice.

  • Administer rotenone (e.g., 2.5-3.0 mg/kg/day, intraperitoneally) dissolved in a suitable vehicle (e.g., sunflower oil with 2% DMSO) for a specified period (e.g., 28 days) to induce Parkinsonian pathology.[17]

2. This compound Administration:

  • Administer this compound orally or intraperitoneally at various doses daily, starting either before or concurrently with rotenone administration.

3. Behavioral Assessment:

  • Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity at regular intervals throughout the study.

4. Post-mortem Analysis:

  • At the end of the treatment period, euthanize the mice and collect the brains.

  • Perform immunohistochemical analysis of the substantia nigra for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

  • Conduct Western blot analysis on brain tissue homogenates to assess markers of oxidative stress and the Nrf2 pathway.

Conclusion

This compound presents a promising avenue for research in the field of neurodegenerative diseases. Its antioxidant properties, coupled with the potential to modulate key neuroprotective signaling pathways, warrant further investigation. The protocols and data presented in these application notes, leveraging information from this compound and its analogs, provide a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of this natural compound. Through rigorous in vitro and in vivo studies, the scientific community can further unravel the mechanisms of action of this compound and its potential as a novel agent in the fight against neurodegenerative disorders.

References

Application Notes and Protocols for the Synthesis of Brandioside Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the preparation of Brandioside analogues. This compound, also known as 2'-O-Acetylpoliumoside, is a phenylpropanoid glycoside with potential biological activities. The synthesis of its analogues is a key step in exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Introduction

This compound is a complex natural product characterized by a caffeoyl aglycone linked to a trisaccharide chain. The trisaccharide consists of a central L-rhamnopyranose unit connected to two D-glucopyranose units via specific glycosidic linkages. Furthermore, the terminal glucose unit is acetylated at the 2'-position. The synthesis of this compound analogues requires a multi-step approach involving the preparation of the aglycone, the assembly of the oligosaccharide, and their subsequent coupling. This document outlines the key synthetic transformations and provides detailed protocols for each stage.

Core Synthetic Strategy

The synthesis of this compound analogues can be conceptually divided into three main stages:

  • Synthesis of the Phenylpropanoid Aglycone: Preparation of a suitably protected (E)-caffeoyl alcohol derivative.

  • Assembly of the Trisaccharide Donor: Stepwise or convergent synthesis of the protected trisaccharide with the specific β-D-Glc-(1→3)-α-L-Rha-(1→6)-β-D-Glc linkages.

  • Glycosylation and Final Deprotection: Coupling of the trisaccharide donor to the aglycone, followed by regioselective acetylation and global deprotection to yield the target this compound analogue.

A generalized workflow for the synthesis is depicted below.

cluster_aglycone Aglycone Synthesis cluster_trisaccharide Trisaccharide Synthesis cluster_coupling Coupling and Final Steps Aglycone_Start Commercially Available Starting Material Aglycone_Intermediate Protected Caffeoyl Alcohol Derivative Aglycone_Start->Aglycone_Intermediate Multi-step synthesis Glycosylation Glycosylation Aglycone_Intermediate->Glycosylation Sugar_Start Monosaccharide Building Blocks Disaccharide Protected Disaccharide (Rha-Glc) Sugar_Start->Disaccharide Glycosylation Trisaccharide Protected Trisaccharide (Glc-Rha-Glc) Disaccharide->Trisaccharide Glycosylation Trisaccharide->Glycosylation Acetylation Regioselective Acetylation Glycosylation->Acetylation Deprotection Global Deprotection Acetylation->Deprotection Final_Product This compound Analogue Deprotection->Final_Product

Caption: General synthetic workflow for this compound analogues.

Experimental Protocols

Synthesis of the Phenylpropanoid Aglycone (Protected Caffeoyl Alcohol)

The synthesis of the caffeoyl alcohol aglycone can be achieved from commercially available starting materials such as 3,4-dihydroxybenzaldehyde. A key step often involves a Wittig reaction to introduce the three-carbon chain.

Protocol: Synthesis of (E)-3-(3,4-bis(benzyloxy)phenyl)prop-2-en-1-ol

  • Protection of 3,4-dihydroxybenzaldehyde: To a solution of 3,4-dihydroxybenzaldehyde (1 eq.) in DMF, add potassium carbonate (2.5 eq.) and benzyl bromide (2.2 eq.). Stir the mixture at room temperature for 12 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3,4-bis(benzyloxy)benzaldehyde.

  • Wittig Reaction: To a suspension of (2-ethoxy-2-oxoethyl)(triphenyl)phosphonium bromide (1.2 eq.) in dry THF, add a strong base such as sodium hydride (1.2 eq.) at 0 °C. Stir the mixture for 30 minutes, then add a solution of 3,4-bis(benzyloxy)benzaldehyde (1 eq.) in dry THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield ethyl (E)-3-(3,4-bis(benzyloxy)phenyl)acrylate.

  • Reduction to Caffeoyl Alcohol: To a solution of the acrylate from the previous step (1 eq.) in dry THF at 0 °C, add diisobutylaluminium hydride (DIBAL-H) (2.5 eq.) dropwise. Stir the reaction at 0 °C for 2 hours. Quench the reaction carefully with methanol, followed by the addition of Rochelle's salt solution. Stir the mixture vigorously until two clear layers form. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (E)-3-(3,4-bis(benzyloxy)phenyl)prop-2-en-1-ol.

StepReactantsReagentsSolventYield (%)
13,4-dihydroxybenzaldehydeK₂CO₃, BnBrDMF~95
23,4-bis(benzyloxy)benzaldehyde(EtO₂CCH₂)PPh₃Br, NaHTHF~85
3Ethyl (E)-3-(3,4-bis(benzyloxy)phenyl)acrylateDIBAL-HTHF~90
Assembly of the Trisaccharide Donor

The synthesis of the trisaccharide requires a stepwise approach, carefully controlling the regioselectivity of the glycosylations. The use of appropriate protecting groups is crucial.

Protocol: Synthesis of the Protected Trisaccharide

This protocol outlines a plausible route. The choice of protecting groups (PG) is critical and may require optimization. Common protecting groups in carbohydrate chemistry include benzyl (Bn), acetyl (Ac), and pivaloyl (Piv) ethers, as well as benzylidene acetals.

  • Synthesis of the Rhamnosyl-(1→6)-Glucoside Disaccharide:

    • Start with a suitably protected glucose acceptor, for example, methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside, which has a free hydroxyl group at the C-6 position.

    • Prepare a protected rhamnosyl donor, such as 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate.

    • Couple the donor and acceptor in the presence of a Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in an inert solvent like dichloromethane at low temperature.

    • Purify the resulting disaccharide by column chromatography.

  • Synthesis of the Glucosyl-(1→3)-Rhamnosyl-(1→6)-Glucoside Trisaccharide:

    • Selectively deprotect the C-3 hydroxyl group of the rhamnose unit in the previously synthesized disaccharide. This often requires a carefully planned protecting group strategy. For instance, if a 3-O-acetyl group was used on the rhamnose donor, it could be selectively removed.

    • Couple the deprotected disaccharide with a protected glucose donor, for example, 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate, using a promoter like TMSOTf.

    • Purify the trisaccharide by column chromatography.

  • Activation of the Trisaccharide for Glycosylation:

    • The anomeric position of the reducing end glucose of the trisaccharide needs to be converted into a good leaving group for the final glycosylation step. This can be achieved by converting it to a trichloroacetimidate or a thioglycoside.

Glycosidic LinkageDonorAcceptorPromoterApproximate Yield (%)
α-L-Rha-(1→6)-β-D-GlcProtected Rhamnosyl DonorProtected Glucose Acceptor (free 6-OH)TMSOTf70-80
β-D-Glc-(1→3)-α-L-RhaProtected Glucosyl DonorProtected Disaccharide (free 3'-OH)TMSOTf60-70
Glycosylation and Final Steps

The final stage involves coupling the assembled trisaccharide to the aglycone, followed by regioselective acetylation and deprotection.

Protocol: Final Assembly of this compound Analogue

  • Glycosylation of Caffeoyl Alcohol:

    • Couple the protected caffeoyl alcohol (aglycone) with the activated trisaccharide donor in the presence of a suitable promoter (e.g., TMSOTf for a trichloroacetimidate donor). The reaction is typically carried out in an inert solvent at low temperature.

    • Purify the resulting fully protected this compound analogue by column chromatography.

  • Regioselective 2'-O-Acetylation:

    • A key challenge is the selective acetylation of the 2'-hydroxyl group of the terminal glucose. One reported method involves the acid-catalyzed deacetylation of a per-acetylated glycoside, where the 2-O-acetyl group is found to be the most resistant to cleavage.[1] Alternatively, enzymatic or organocatalytic methods could be explored for direct regioselective acetylation.

    • For the acid-catalyzed approach, per-acetylate the glycoside using acetic anhydride and a catalyst, then carefully treat with an acidic solution (e.g., HCl in ethanol/chloroform) to selectively remove the other acetyl groups.[1]

  • Global Deprotection:

    • Remove all remaining protecting groups. Benzyl ethers are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). Benzoyl esters can be removed by transesterification with sodium methoxide in methanol (Zemplén deacylation).

    • Purify the final this compound analogue by preparative HPLC.

StepKey TransformationReagentsNotes
1GlycosylationTrisaccharide Donor, Aglycone, PromoterStereoselectivity is crucial.
2AcetylationAcetic Anhydride, then AcidRegioselectivity is the main challenge.
3DeprotectionH₂/Pd/C, NaOMe/MeOHOrder of deprotection may be important.

Signaling Pathways and Logical Relationships

The synthesis of this compound analogues involves a logical sequence of reactions. The following diagram illustrates the dependency of the key steps.

Aglycone Protected Aglycone Synthesis Glycosylation Aglycone-Trisaccharide Coupling Aglycone->Glycosylation Rha_Glc Rha-(1->6)-Glc Disaccharide Synthesis Glc_Rha_Glc Glc-(1->3)-Rha-(1->6)-Glc Trisaccharide Synthesis Rha_Glc->Glc_Rha_Glc Glc_Rha_Glc->Glycosylation Acetylation 2'-O-Acetylation Glycosylation->Acetylation Deprotection Final Deprotection Acetylation->Deprotection Brandioside_Analogue Target Molecule Deprotection->Brandioside_Analogue

Caption: Logical flow of the this compound analogue synthesis.

Conclusion

The synthesis of this compound analogues is a challenging but feasible endeavor in synthetic organic chemistry. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and execute the synthesis of novel analogues for biological evaluation. Careful planning of the protecting group strategy and optimization of the glycosylation and acetylation steps are critical for the successful synthesis of these complex molecules.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of Rebaudioside A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Brandioside" was not found in publicly available scientific literature. This guide focuses on Rebaudioside A , a commercially significant steviol glycoside with well-documented extraction challenges, as a representative model. The principles and troubleshooting steps outlined here are often applicable to the extraction of other similar glycosides from plant materials.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Rebaudioside A from Stevia rebaudiana leaves.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the extraction and purification of Rebaudioside A.

Issue 1: Low Yield of Rebaudioside A

  • Q1: My final yield of Rebaudioside A is significantly lower than expected. What are the potential causes and how can I improve it?

    A1: Low yield is a common issue that can stem from several factors throughout the extraction and purification process. Here are the primary areas to investigate:

    • Suboptimal Extraction Parameters: The efficiency of the initial extraction is critical. Variables such as solvent type, solvent concentration, temperature, time, and the solid-to-liquid ratio must be optimized. For instance, using an ethanol concentration that is too high or too low can reduce extraction efficiency. Similarly, excessively high temperatures can lead to the degradation of a portion of the flavonoids.[1]

    • Inefficient Cell Wall Disruption: The steviol glycosides are located within the plant cells. Inadequate grinding of the dried leaves or insufficient energy input during extraction (e.g., low ultrasonic power) will result in incomplete release of Rebaudioside A.

    • Incomplete Elution from Purification Resins: During the purification step, Rebaudioside A can be irreversibly adsorbed onto the macroporous resin if the elution solvent is not optimal. The choice of eluent and its concentration is crucial for effective recovery.

    • Losses During Decolorization: Activated carbon, while effective at removing pigments, can also adsorb steviol glycosides, leading to yield loss if not used judiciously.[2][3]

    • Degradation during the Process: Rebaudioside A can be susceptible to degradation under harsh pH or high-temperature conditions maintained for extended periods.

    Troubleshooting Steps:

    • Optimize Extraction Conditions: Systematically evaluate the parameters outlined in Table 1. Consider using a response surface methodology (RSM) to efficiently find the optimal combination of factors.[4]

    • Enhance Mass Transfer: Ensure the raw material is finely powdered. If using ultrasound-assisted extraction (UAE), ensure sufficient ultrasonic power is applied to induce cavitation and disrupt cell walls.[5][6]

    • Review Purification Protocol: Verify that the macroporous resin is appropriate for Rebaudioside A and that the elution conditions (solvent, flow rate) are optimized for desorption.

    • Minimize Losses in Decolorization: Use the minimum amount of activated carbon necessary to achieve the desired color reduction. Test different types of activated carbon to find one with high affinity for pigments and low affinity for steviol glycosides.

Issue 2: High Levels of Impurities in the Final Product

  • Q2: My purified Rebaudioside A contains significant amounts of other steviol glycosides (like Stevioside) and non-glycosidic impurities. How can I improve the purity?

    A2: Achieving high purity is essential for many applications. Impurities can arise from the co-extraction of similar compounds and inefficient purification.

    • Co-extraction of Other Glycosides: Stevioside, which has a similar structure to Rebaudioside A, is often co-extracted. The extraction solvent and conditions will influence the relative amounts of each glycoside extracted.

    • Presence of Plant Pigments and Phenolics: Chlorophyll, carotenoids, and phenolic compounds are common impurities that impart color and can be difficult to separate.[3]

    • Ineffective Resin Selectivity: The macroporous resin used for purification may not have sufficient selectivity to effectively separate Rebaudioside A from other structurally similar steviol glycosides.

    Troubleshooting Steps:

    • Refine the Initial Extraction: Adjusting the solvent system can alter the selectivity of the extraction. For example, different ratios of ethanol to water can favor the extraction of Rebaudioside A over Stevioside.

    • Implement a Robust Decolorization Step: Use activated carbon treatment to remove pigments and other non-polar impurities.[2][3][7][8] Passing the extract through a packed bed of activated carbon is an effective method.[3]

    • Optimize the Chromatography Step:

      • Resin Selection: Employ a macroporous resin with high selectivity for Rebaudioside A. Mixed-mode macroporous adsorption resins have shown promise in preparative separation.[9]

      • Gradient Elution: Instead of isocratic elution, use a stepwise or linear gradient of the elution solvent (e.g., increasing ethanol concentration). This can effectively separate different steviol glycosides based on their affinity for the resin.

    • Recrystallization: A final recrystallization step can significantly enhance the purity of the final product.

Issue 3: Discoloration of the Extract

  • Q3: My Rebaudioside A extract has a persistent green or brown color. What is the best way to decolorize it without significant product loss?

    A3: Color is a critical quality parameter, especially for food and pharmaceutical applications. The color is primarily due to co-extracted plant pigments like chlorophyll and tannins.[3]

    Troubleshooting Steps:

    • Activated Carbon Treatment: This is the most common method for decolorization.[3]

      • Procedure: Add a measured amount of finely divided activated carbon to the extract, agitate to keep the carbon in suspension, and then filter to remove the carbon and adsorbed pigments.[3]

      • Optimization: The amount of activated carbon, contact time, and temperature should be optimized to maximize color removal while minimizing the loss of Rebaudioside A.

    • Flocculation: The use of flocculants can also be an effective method for clarifying and decolorizing the extract. One patented method suggests using food-grade polymerized aluminum chloride to flocculate impurities, which are then removed by centrifugation.[10]

    • Ion Exchange Resins: In addition to macroporous adsorption resins for purification, ion exchange resins can be used to remove ionic impurities and some color bodies.[11]

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data for key extraction methodologies.

Table 1: Parameters for Ultrasound-Assisted Extraction (UAE) of Rebaudioside A

ParameterRangeOptimal ValueReference
Solvent Concentration 0-100% Ethanol75%[4]
Sonication Time 10-54 min43 min[4]
Leaf-to-Solvent Ratio 0.148-0.313 g/mL0.28 g/mL[4]
Ultrasonic Power 300-480 W360 W[5]
Temperature Ambient (28-30 °C)Ambient[4]

Table 2: Comparison of Different Extraction Techniques for Steviol Glycosides

Extraction MethodStevioside Yield (%)Rebaudioside A Yield (%)Reference
Microwave-Assisted Extraction (MAE) 8.642.34[12]
Conventional Cold Extraction 6.541.20[12]
Ultrasound-Assisted Extraction (UAE) 4.201.98[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rebaudioside A

  • Sample Preparation: Dry the leaves of Stevia rebaudiana and grind them into a fine powder.

  • Extraction:

    • Place the powdered leaves in an extraction vessel with the chosen solvent (e.g., 75% ethanol) at the optimized leaf-to-solvent ratio (e.g., 0.28 g/mL).[4]

    • Insert an ultrasonic probe into the slurry, ensuring the tip is submerged approximately 1.5 cm.[5]

    • Sonicate the mixture at the optimized power (e.g., 360 W) and time (e.g., 43 minutes) at ambient temperature.[4][5]

  • Filtration: After extraction, filter the mixture under vacuum to separate the liquid extract from the solid plant material.

Protocol 2: Purification of Rebaudioside A using Macroporous Adsorption Resin

  • Column Preparation: Pack a chromatography column with a suitable macroporous adsorption resin. Equilibrate the column by washing it with deionized water.

  • Loading: Pass the crude Rebaudioside A extract through the resin column. The steviol glycosides will be adsorbed onto the resin.[11]

  • Washing: Wash the column with deionized water to remove unbound impurities such as salts and sugars.

  • Elution: Elute the adsorbed steviol glycosides from the resin using an appropriate solvent, such as aqueous ethanol. A gradient of increasing ethanol concentration can be used to selectively elute different glycosides.[11]

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction for Rebaudioside A content using a suitable analytical method like HPLC.

  • Concentration: Pool the fractions with high Rebaudioside A purity and concentrate the solution, for example, by evaporation under reduced pressure.

  • Drying: Dry the concentrated product to obtain purified Rebaudioside A powder.

Visualizations

Extraction_Workflow Start Dried Stevia Leaves Grinding Grinding Start->Grinding Extraction Ultrasound-Assisted Extraction (UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Decolorization Decolorization (Activated Carbon) Crude_Extract->Decolorization Purification Macroporous Resin Chromatography Decolorization->Purification Concentration Concentration Purification->Concentration Drying Drying Concentration->Drying Final_Product Purified Rebaudioside A Drying->Final_Product

Caption: Workflow for the extraction and purification of Rebaudioside A.

Troubleshooting_Flow Problem Low Yield or Purity Check_Extraction Review Extraction Parameters (Solvent, Time, Temp, Power) Problem->Check_Extraction Check_Decolorization Evaluate Decolorization Step (Carbon amount, contact time) Problem->Check_Decolorization Check_Purification Optimize Chromatography (Resin type, elution) Problem->Check_Purification Solution1 Adjust parameters based on Table 1 and literature Check_Extraction->Solution1 Solution2 Minimize carbon usage or test different types Check_Decolorization->Solution2 Solution3 Use selective resin and gradient elution Check_Purification->Solution3

Caption: A logical troubleshooting flow for common extraction issues.

References

Technical Support Center: Brandioside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Brandioside purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a natural phenylpropanoid glycoside.[1] It is isolated from the plant Brandisia hancei, a medicinal herb found in China.[1][2][3][4]

Q2: What are the general chemical properties of this compound?

While specific data on the physical and chemical properties of this compound are limited, as a phenylpropanoid glycoside, it is expected to be a polar molecule soluble in polar organic solvents like methanol and ethanol, as well as in aqueous solutions to some extent. Its stability may be affected by factors such as pH and temperature, with a potential for hydrolysis of the glycosidic bond under strong acidic or basic conditions.

Q3: What are the common methods for purifying this compound and similar glycosides?

Common methods for the purification of this compound and other phenylpropanoid glycosides involve a combination of chromatographic techniques. These typically include:

  • Macroporous Resin Chromatography: An effective initial step for enrichment and removal of impurities from the crude extract.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the target compound.[8][9][10]

Experimental Workflow for this compound Purification

Below is a generalized workflow for the purification of this compound from Brandisia hancei.

Brandioside_Purification_Workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment cluster_purification Step 3: High-Purity Purification cluster_analysis Step 4: Analysis and Characterization A Dried Plant Material (Brandisia hancei) B Extraction with Polar Solvent (e.g., 70% Ethanol) A->B C Crude Extract B->C D Macroporous Resin Chromatography C->D E Elution with Ethanol Gradient D->E F Enriched this compound Fraction E->F G Preparative HPLC (Reversed-Phase C18) F->G H Isocratic or Gradient Elution G->H I Purified this compound H->I J Purity Assessment (Analytical HPLC) I->J K Structural Elucidation (LC-MS, NMR) I->K Signaling_Pathway cluster_stress Oxidative Stress cluster_this compound Intervention cluster_pathway Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates p53 p53 ROS->p53 activates This compound This compound This compound->ROS scavenges This compound->Nrf2 activates This compound->p53 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

Stability of Brandioside under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Brandioside under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C.[1]

Q2: How stable is this compound at room temperature?

A2: There is limited publicly available data on the long-term stability of this compound at room temperature. For short-term handling during experiments, it is advisable to minimize the time the compound is kept at room temperature. For extended periods, the recommended storage condition of -20°C for the powder should be followed to minimize potential degradation.[1][2]

Q3: What is the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

A4: Many natural phenolic compounds are sensitive to light. Therefore, it is recommended to protect this compound from light exposure during storage and handling.[1] Photostability studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1B, can be conducted to determine the intrinsic photostability of this compound.[4]

Q5: How does pH affect the stability of this compound?

A5: While specific degradation kinetics for this compound across a pH range are not published, studies on similar compounds like Verbascoside indicate that pH is a critical factor. Verbascoside shows greater stability in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[3] It is likely that this compound exhibits similar pH-dependent stability. Researchers should consider the pH of their buffers and experimental media when working with this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. If using a previously prepared stock, ensure it has been stored properly at -80°C. Consider running a quality control check on the stock solution using HPLC.
Loss of compound activity over time Improper storage of this compound powder or solutions.Review storage procedures. Ensure the powder is stored at -20°C and solutions at -80°C, both protected from light and moisture. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram Degradation of this compound.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitate formation in solution Poor solubility or degradation.Ensure the solvent is appropriate for this compound. Gently warm and sonicate the solution to aid dissolution.[2] If precipitation occurs after storage, it may be a sign of degradation.

Data on Stability of a Related Compound (Verbascoside)

Table 1: Effect of pH on the Stability of Verbascoside in Solution at 25°C

pHRemaining Verbascoside (%) after 28 days
2.0> 95%
5.5~ 90%
7.4~ 75%
8.0< 60%
11.0~ 65%
(Data adapted from a study on Verbascoside and should be considered as an estimation for this compound.)[3]

Table 2: Effect of Temperature on the Stability of Verbascoside in Solution

TemperatureShelf-life (t₉₀)
40°C~ 30 days
50°C~ 15 days
60°C~ 7 days
70°C~ 3 days
80°C~ 1 day
(Data adapted from a study on Verbascoside and should be considered as an estimation for this compound.)[3]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • For acid hydrolysis, add 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • For base hydrolysis, add 0.1 M NaOH and incubate under the same conditions.

  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound.

  • Add 3% hydrogen peroxide and incubate at room temperature for a defined period.

  • Analyze the samples at different time points.

3. Thermal Degradation:

  • Store this compound powder at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control for a defined period.

  • Dissolve the stressed powder in a suitable solvent for analysis.

4. Photostability Testing:

  • Expose this compound powder and a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4]

  • Keep control samples protected from light.

  • Analyze the exposed and control samples at defined time points.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.[6][7][8]

  • Column: A reversed-phase C18 column is commonly used for the analysis of phenylpropanoid glycosides.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at the maximum absorbance wavelength of this compound.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability to resolve the this compound peak from all potential degradation product peaks generated during forced degradation studies.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Brandioside_Powder This compound Powder Thermal Thermal Stress Brandioside_Powder->Thermal Photolytic Photolytic Stress Brandioside_Powder->Photolytic Brandioside_Solution This compound Solution Acid_Base Acid/Base Hydrolysis Brandioside_Solution->Acid_Base Oxidation Oxidation (H2O2) Brandioside_Solution->Oxidation Brandioside_Solution->Photolytic HPLC_Analysis Stability-Indicating HPLC Acid_Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis LCMS_Analysis LC-MS for Degradant ID HPLC_Analysis->LCMS_Analysis If degradants observed Stability_Profile Establish Stability Profile HPLC_Analysis->Stability_Profile Degradation_Pathway Degradation Pathway Elucidation LCMS_Analysis->Degradation_Pathway Degradation_Pathway->Stability_Profile

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase2->Transcription_Factor Inhibits Degradation of Inhibitor Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Anti-inflammatory genes) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway involving a phenylpropanoid glycoside.

References

Degradation profile of Brandioside in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Brandioside in acidic and basic solutions?

A1: Based on the behavior of other phenylpropanoid glycosides, this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline solutions. The degradation rate is anticipated to increase with both higher pH and higher temperatures. For instance, studies on verbascoside, a similar compound, show that it is entirely stable at pH 3 for 24 hours, while at pH 7, its concentration can decrease by as much as 38% under the same conditions[1].

Q2: What are the likely degradation pathways for this compound?

A2: this compound, as a phenylpropanoid glycoside, possesses both glycosidic and ester bonds, which are susceptible to hydrolysis. Under acidic or basic conditions, the primary degradation pathways are expected to be:

  • Hydrolysis of the ester bond: This would lead to the cleavage of the acyl group from the sugar moiety.

  • Hydrolysis of the glycosidic bond: This would result in the separation of the sugar units from the phenylpropanoid aglycone.

Q3: What analytical techniques are recommended for monitoring this compound degradation?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method for monitoring the degradation of this compound. This technique allows for the separation and quantification of the parent compound and its degradation products over time.

Q4: How can I improve the stability of this compound in my formulations?

A4: The stability of phenylpropanoid glycosides can be influenced by the formulation. For verbascoside, it has been shown to be more stable in o/w emulsions, while its lipophilic derivatives are more stable in lipophilic vehicles[2][3]. Therefore, for this compound, exploring different formulation strategies and excipients could enhance its stability. Encapsulation techniques, such as the use of solid lipid nanoparticles, have also been shown to improve the stability of verbascoside[4][5].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound observed even in seemingly mild conditions. The pH of the solution may not be accurately controlled. The presence of certain metal ions or enzymes could be catalyzing the degradation.Ensure accurate and stable pH control using appropriate buffer systems. Use high-purity solvents and glassware to avoid contaminants. Consider the use of chelating agents if metal ion catalysis is suspected.
Poor separation of this compound from its degradation products in HPLC. The chromatographic method is not optimized.Optimize the mobile phase composition, gradient, column type, and temperature to achieve better resolution.
Inconsistent degradation results between experiments. Variations in experimental conditions such as temperature, light exposure, or oxygen levels.Maintain strict control over all experimental parameters. Use a temperature-controlled environment, protect samples from light, and consider performing experiments under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Identification of unknown peaks in the chromatogram. Formation of unexpected degradation products.Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks, which will aid in their structural elucidation.

Degradation Data of a Representative Phenylpropanoid Glycoside (Verbascoside)

The following table summarizes the stability of verbascoside under different pH conditions, which can serve as an initial reference for designing experiments with this compound.

CompoundpHTemperatureDurationRemaining Compound (%)Reference
Verbascoside3Not Specified24 hours100%[1]
Verbascoside7Not Specified24 hours62.4%[1]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound under acidic and basic conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Buffer salts (e.g., phosphate, citrate)

  • pH meter

  • HPLC system with UV or MS detector

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Acidic Degradation:

  • Transfer a known volume of the this compound stock solution into several reaction vessels.

  • Add a specific concentration of HCl (e.g., 0.1 M, 1 M) to each vessel.

  • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the aliquot with an equivalent amount of NaOH.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the concentration of remaining this compound and the formation of degradation products.

4. Basic Degradation:

  • Follow the same procedure as for acidic degradation, but use NaOH solutions (e.g., 0.01 M, 0.1 M) instead of HCl.

  • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time to determine the degradation kinetics (e.g., first-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) of this compound under each condition.

Visualizations

Logical Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Incubate C Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Incubate D Withdraw Aliquots at Time Intervals B->D C->D E Neutralize Samples D->E F HPLC Analysis E->F G Determine Degradation Kinetics & Half-life F->G H Identify Degradation Products (LC-MS) F->H G cluster_conditions Conditions PPG Phenylpropanoid Glycoside (e.g., this compound) Aglycone Phenylpropanoid Aglycone PPG->Aglycone Glycosidic Bond Cleavage Sugar Sugar Moieties PPG->Sugar Glycosidic Bond Cleavage Acyl Acyl Group PPG->Acyl Ester Hydrolysis HydrolyzedEster De-acylated Glycoside PPG->HydrolyzedEster Ester Hydrolysis HydrolyzedEster->Aglycone Glycosidic Bond Cleavage HydrolyzedEster->Sugar Glycosidic Bond Cleavage Acid Acid (H+) Base Base (OH-)

References

Technical Support Center: Troubleshooting Low Signal Intensity in Brandioside NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues of low signal intensity during the Nuclear Magnetic Resonance (NMR) analysis of Brandioside, a natural phenylpropanoid glycoside.

Frequently Asked Questions (FAQs)

Category 1: Sample Preparation Issues

Q1: What is the most common cause of low signal intensity in NMR?

The vast majority of poor signal-to-noise problems originate from the sample itself.[1][2] Before spending significant time optimizing instrument parameters, it is crucial to meticulously review your sample preparation process. Common issues include insufficient concentration, poor solubility, the presence of suspended particles, and improper sample volume in the NMR tube.[3][4]

Q2: How much this compound should I use for my NMR sample?

The required quantity of this compound depends on the type of NMR experiment being performed and the magnetic field strength of the spectrometer. Signal intensity is directly proportional to the sample concentration.[5] For routine analysis, refer to the guidelines below.

Experiment Type Recommended Concentration Typical Mass (in ~0.6 mL solvent) Notes
¹H NMR5 - 30 mM4 - 15 mgSufficient for quick analysis with good signal-to-noise.[6][7]
¹³C NMR> 70 mM> 45 mg¹³C has a much lower natural abundance and gyromagnetic ratio, requiring more concentrated samples.[6][7]
2D NMR (COSY, HSQC)> 50 mM> 30 mgHigher concentration is needed to obtain sufficient signal for cross-peaks in a reasonable time.

Note: While higher concentrations improve signal, excessively concentrated or viscous samples can lead to line broadening, which reduces peak height and resolution.[3][7]

Q3: Which deuterated solvent is best for this compound?

This compound is a polar glycoside. The choice of a suitable deuterated solvent is critical for achieving good solubility and minimizing interfering solvent signals.

Solvent Abbreviation Use Case & Considerations
Dimethyl Sulfoxide-d₆DMSO-d₆Excellent choice for polar glycosides.[8] May contain a residual water peak which can be exchanged with D₂O.
Methanol-d₄CD₃ODGood for polar compounds. The hydroxyl proton of this compound will exchange with the deuterium, causing its signal to disappear.
Deuterium OxideD₂OUseful if the sample is water-soluble. All exchangeable protons (-OH, -NH) will not be observed.
DMSO-d₆ / D₂O mix(e.g., 98:2)Can improve solubility and shimming for certain glycolipids and related compounds.[8]

Q4: My this compound sample won't fully dissolve or has particulates. What should I do?

Incomplete dissolution or the presence of suspended solids is a major cause of poor NMR spectra. Solid particles distort the magnetic field homogeneity, leading to broad lines and weak signals.[3][6]

  • Improve Solubility: Gently warm the sample vial or use an ultrasonic bath for a short period to aid dissolution.[9]

  • Filter the Sample: ALWAYS filter your sample directly into the NMR tube. Use a Pasteur pipette with a tightly packed plug of glass wool to remove any suspended particles.[3][6] The resulting solution should be completely clear.

Q5: Does the sample volume in the NMR tube matter?

Yes, it is critical. An incorrect sample volume will make it very difficult to achieve good magnetic field homogeneity (shimming), resulting in broad and distorted peaks.[3] For most standard 5 mm NMR tubes, the optimal sample height is between 4 and 5 cm, which corresponds to a volume of approximately 0.55 to 0.7 mL.[6]

Category 2: NMR Acquisition Parameter Optimization

Q6: My signal is weak. Should I just increase the number of scans (NS)?

Increasing the number of scans is a valid way to improve the signal-to-noise ratio (S/N). However, it is not always the most efficient solution. The S/N improves only as the square root of the number of scans.[3] This means to double your S/N, you must increase the experiment time by a factor of four.[10] Before significantly increasing NS, ensure your sample preparation and other acquisition parameters are optimal.

Q7: How do I choose the right pulse angle and relaxation delay (D1) to improve my signal?

The pulse angle (or flip angle) and the relaxation delay (D1) are critical for obtaining a quantitative spectrum and maximizing signal in a given amount of time. The D1 delay allows the nuclear spins to return to thermal equilibrium before the next pulse.

Parameter Recommendation for Low Signal Rationale
Pulse Angle (P1) Use a smaller flip angle (e.g., 30°) instead of the standard 90°.A 90° pulse provides the maximum signal per scan, but requires a long relaxation delay (D1 ≈ 5 x T₁).[11] A smaller 30° pulse allows for a much shorter D1, enabling more scans to be acquired in the same amount of time, often resulting in better overall S/N.[10]
Relaxation Delay (D1) If using a 90° pulse, ensure D1 is sufficiently long (5-7 times the longest T₁). If using a 30° pulse, a D1 of 1-2 seconds is often sufficient.An insufficient D1 will lead to signal saturation and attenuation, especially for quaternary carbons or other nuclei with long T₁ relaxation times.[10]
Acquisition Time (AQ) Set AQ to be long enough to capture the entire FID (~1-3 seconds for ¹H).A longer AQ can improve resolution, but the S/N improvement diminishes significantly after the FID has decayed into the noise.

Q8: My peaks are broad, which makes them look weak. How can I fix this?

Broad peaks are a common problem that reduces signal intensity and resolution. The primary cause of broad peaks is poor magnetic field homogeneity.

  • Shimming: This is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. Modern spectrometers have automated shimming routines, but they rely on a well-prepared sample. If shimming is poor, re-check your sample for particulates, correct volume, and high viscosity.[3][4]

  • Viscosity: Highly concentrated samples can be viscous, leading to broader lines. If your peaks are broad and your concentration is high, try diluting the sample.[3]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and glassware are free from such contaminants.

Q9: What other instrument settings should I check?

Ensure the NMR probe is correctly tuned and matched to your specific sample.[3] The tuning procedure corrects for differences in the dielectric constant of the sample and solvent. An untuned probe will result in inefficient signal excitation and detection, leading to a significant loss of signal intensity.

Category 3: Advanced Troubleshooting

Q10: I've tried everything and the signal is still poor. What are my options?

If you have a very limited amount of this compound and have already optimized sample preparation and acquisition parameters, consider these advanced options:

  • Use a Cryogenic Probe: Cryoprobes operate at very low temperatures (~20-30 K), which dramatically reduces thermal noise in the detection electronics. This can result in a 3-4 fold increase in signal-to-noise, allowing for the analysis of picomole amounts of material.[8]

  • Higher Field Magnet: Signal-to-noise increases with the strength of the magnetic field. If available, using a higher field spectrometer (e.g., 800 MHz vs 400 MHz) will provide a significant sensitivity boost.

  • Micro-NMR Tubes: For very small sample quantities, specialized NMR tubes (e.g., Shigemi tubes) can be used to restrict the sample volume to the most sensitive region of the detection coil, effectively increasing the sample's concentration.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low signal intensity issues in your this compound NMR analysis.

Troubleshooting_Workflow cluster_sample Step 1: Sample Preparation Review cluster_acq Step 2: Acquisition Parameter Optimization cluster_adv Step 3: Advanced Solutions start Low Signal Intensity Detected check_conc Is concentration adequate? (See Table 1) start->check_conc check_conc->start No, adjust check_sol Is sample fully dissolved? (No particulates) check_conc->check_sol Yes check_sol->start No, filter/sonicate check_vol Is sample volume correct? (~4-5 cm height) check_sol->check_vol Yes check_vol->start No, adjust check_tune Is the probe tuned? check_vol->check_tune Yes check_shim Are peaks sharp? (Check Shimming) check_shim->check_sol No, may be sample issue check_params Optimize Scans & Delays (Use 30° pulse, shorter D1) check_shim->check_params Yes adv_options Use Cryoprobe or Higher Field Magnet check_params->adv_options Still low end Signal Intensity Improved check_params->end OK check_tune->check_shim adv_options->end

Caption: A flowchart for troubleshooting low NMR signal intensity.

Experimental Protocols

Protocol 1: Preparing a this compound NMR Sample
  • Weighing: Accurately weigh 10-15 mg of this compound powder (for ¹H NMR) into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Cap the vial and gently vortex. If necessary, warm the vial briefly in a water bath (< 40°C) or place it in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow tip.

  • Transfer: Using the prepared pipette, transfer the this compound solution from the vial directly into a clean, high-quality 5 mm NMR tube. The glass wool will filter out any microparticulates.

  • Volume Check: Ensure the final solvent height in the NMR tube is between 4.0 and 5.0 cm.

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Basic ¹H NMR Acquisition for a Low Concentration Sample
  • Insert Sample: Insert the sample into the spectrometer.

  • Lock & Shim: Lock onto the deuterium signal of the solvent and perform an automated shimming routine. Visually inspect the lock signal; it should be stable and have a high level.

  • Tune Probe: Execute the automatic tuning and matching procedure for the ¹H channel.

  • Set Parameters:

    • Load a standard proton experiment parameter set.

    • Set the pulse angle (p1) to a 30-degree flip angle (check instrument calibration for the exact pulse width in µs).

    • Set the relaxation delay (d1) to 1.5 seconds.

    • Set the number of scans (ns) to 8 or 16 for an initial check.

    • Ensure the acquisition time (aq) is around 2-3 seconds and the spectral width (sw) covers the expected range for this compound (e.g., 0-12 ppm).

  • Acquire Data: Start the acquisition.

  • Evaluate: Process the resulting spectrum. If the signal-to-noise is still insufficient, increase the number of scans (ns) as needed (e.g., 64, 128, or more), keeping in mind that the S/N improvement is proportional to the square root of ns.[3]

References

Technical Support Center: Enhancing Brandioside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Brandioside for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a phenylpropanoid glycoside with recognized antioxidant, neuroprotective, and anti-diabetic properties. Like many natural compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media and phosphate-buffered saline (PBS). Inadequate dissolution can lead to inaccurate compound concentration, precipitation in assays, and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

The final concentration of DMSO in your cell-based assay should be kept as low as possible to avoid solvent-induced cytotoxicity. While the tolerance to DMSO can be cell-line dependent, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines . It is highly recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.

Q4: My this compound, dissolved in DMSO, precipitates when I dilute it in my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Vortexing and Sonication: Immediately after adding the this compound stock solution to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.

  • Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can improve solubility.

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of the aqueous buffer and then perform the final dilution.

  • Use of a Surfactant: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium. Always perform a vehicle control to ensure the surfactant itself does not affect your experimental results.

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to prepare fresh dilutions for your experiments from the stock.

Troubleshooting Guide: Solubility Enhancement Techniques

If you continue to experience solubility issues with this compound, the following techniques can be employed. It is essential to validate each method for compatibility with your specific in vitro assay.

TechniqueDescriptionAdvantagesDisadvantages
Co-solvency Using a mixture of solvents to increase solubility. For this compound, a combination of DMSO with other biocompatible solvents like ethanol, polyethylene glycol 300 (PEG300), or propylene glycol can be effective.Simple to implement.May increase the risk of solvent toxicity in the assay. Requires careful optimization and vehicle controls.
pH Adjustment Modifying the pH of the aqueous buffer can alter the ionization state of this compound, potentially increasing its solubility.Can be a very effective and simple method.The required pH may not be compatible with the optimal conditions for your cells or assay. Can affect compound stability.
Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.Generally have low toxicity. Can significantly enhance solubility.May alter the effective concentration of the compound available to interact with cells. Requires careful selection of the appropriate cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay for In Vitro Experiments

This protocol outlines a general method for diluting the this compound DMSO stock solution into your aqueous experimental buffer (e.g., cell culture medium).

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous experimental buffer

    • Sterile polypropylene tubes

  • Procedure:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.5%).

    • Add the required volume of the pre-warmed aqueous buffer to a sterile tube.

    • While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.

    • Continue vortexing for at least 30 seconds to ensure thorough mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately in your in vitro assay.

Signaling Pathways and Experimental Workflows

The antioxidant, neuroprotective, and anti-diabetic effects of this compound are likely mediated through the modulation of key signaling pathways. Understanding these pathways can aid in experimental design and data interpretation.

Antioxidant Activity: The Nrf2 Signaling Pathway

This compound's antioxidant properties may be attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Cellular_Protection->ROS Reduces Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Neuroprotection: Counteracting Glutamate-Induced Excitotoxicity

This compound may protect neurons from glutamate-induced excitotoxicity by inhibiting excessive calcium influx and reducing the production of reactive oxygen species (ROS), thereby preventing mitochondrial dysfunction and subsequent apoptosis.

Neuroprotection_Workflow Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound This compound->Ca_Influx Inhibits? This compound->ROS_Production Reduces

Caption: Workflow of this compound's potential neuroprotective effects.

Anti-Diabetic Activity: Modulation of Insulin and AMPK Signaling

This compound's potential in managing diabetes may involve the enhancement of the insulin signaling pathway (PI3K/Akt) and the activation of AMP-activated protein kinase (AMPK), leading to improved glucose uptake and utilization.

Diabetes_Signaling This compound This compound Insulin_Pathway Insulin Signaling (PI3K/Akt) This compound->Insulin_Pathway Enhances? AMPK_Pathway AMPK Activation This compound->AMPK_Pathway Activates? Glucose_Uptake ↑ Glucose Uptake (GLUT4 Translocation) Insulin_Pathway->Glucose_Uptake AMPK_Pathway->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK_Pathway->Gluconeogenesis Improved_Glycemic_Control Improved Glycemic Control Glucose_Uptake->Improved_Glycemic_Control Gluconeogenesis->Improved_Glycemic_Control

Caption: Potential anti-diabetic signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing Brandioside Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to increase the production of Brandioside, a model high-value secondary metabolite, in plant cell cultures. The principles and methodologies described here are based on established techniques for enhancing secondary metabolite production in vitro.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase this compound production in plant cell cultures?

A1: The most effective strategies involve manipulating the culture conditions and the cells' metabolic pathways. These can be broadly categorized into four main approaches:

  • Medium Optimization: Adjusting the nutritional and hormonal composition of the culture medium to favor this compound synthesis over primary cell growth.[2][3]

  • Elicitation: Treating the cell culture with specific compounds (elicitors) that trigger the plant's defense responses, which often include the rapid synthesis of secondary metabolites like this compound.[4][5][6]

  • Precursor Feeding: Supplying the cell culture with intermediate compounds (precursors) of the this compound biosynthetic pathway to increase the availability of building blocks for its synthesis.[7][8][9]

  • Genetic Engineering: Modifying the genetic makeup of the plant cells to enhance the expression of key enzymes in the this compound pathway or to suppress competing metabolic pathways.[10][11][12]

These strategies can often be combined for a synergistic effect on production.

Q2: How does elicitation work, and which elicitors are most effective for secondary metabolite production?

A2: Elicitation involves the application of substances that mimic a pathogen attack or environmental stress, activating the cell's defense signaling cascade.[13][14] This leads to the upregulation of genes encoding enzymes involved in secondary metabolism. Elicitors are classified as:

  • Biotic Elicitors: Derived from biological sources, such as fungal cell wall fragments (chitosan, yeast extract) or signaling molecules like Jasmonic Acid (JA) and its derivatives (Methyl Jasmonate, MeJA).[5][6]

  • Abiotic Elicitors: Non-biological factors, including heavy metal salts (e.g., copper sulfate, cadmium chloride), osmotic stress agents (e.g., PEG, NaCl), and physical factors like UV radiation.[4][15]

The choice and concentration of an elicitor are highly specific to the plant species and the target metabolite. Methyl Jasmonate (MeJA) and Salicylic Acid (SA) are two of the most widely effective elicitors for a broad range of compounds.[6]

Troubleshooting Guide

Q1: My elicitor treatment is reducing cell viability and turning the culture brown. What should I do?

A1: This common issue, often referred to as oxidative browning, indicates that the elicitor concentration is too high or the treatment duration is too long, causing cellular toxicity and death.

Troubleshooting Steps:

  • Reduce Elicitor Concentration: Perform a dose-response experiment to find the optimal concentration that maximizes this compound yield without severely impacting cell viability.

  • Shorten Exposure Time: The peak of secondary metabolite production often occurs within a specific timeframe (e.g., 24-96 hours) post-elicitation, after which cell health may decline. Harvest the cells earlier.

  • Add Antioxidants: Supplementing the culture medium with antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) can help mitigate oxidative damage.

  • Optimize Elicitation Timing: Apply the elicitor during the late exponential or stationary growth phase, when the cell culture is more robust and has accumulated sufficient biomass.

Q2: I've added a precursor to the medium, but the this compound yield has not increased. What are the possible reasons?

A2: The lack of response to precursor feeding can stem from several factors related to uptake, timing, and metabolic flux.

Troubleshooting Steps:

  • Verify Precursor Uptake: The precursor may not be efficiently transported into the cells. Consider adjusting the medium's pH or using permeabilizing agents (though this can affect viability).

  • Check for Precursor Toxicity: High concentrations of a precursor can be toxic to cells. Test a range of lower concentrations.

  • Optimize Feeding Time: The timing of precursor addition is critical. It should be supplied just before or during the active phase of this compound synthesis. Adding it too early may lead to its degradation or diversion into other pathways.

  • Consider Other Rate-Limiting Steps: The bottleneck in the pathway may not be the availability of your chosen precursor. A different enzyme in the pathway could be the rate-limiting step.[7] Combining precursor feeding with elicitation can sometimes overcome this by upregulating enzyme expression.[16]

Quantitative Data Summary

The following tables summarize generalized quantitative data from various studies on secondary metabolite enhancement. These should be used as a starting point for designing specific experiments for this compound.

Table 1: Effect of Common Elicitors on Secondary Metabolite Yield

Elicitor Typical Concentration Range Typical Fold Increase in Yield Reference Plant System
Methyl Jasmonate (MeJA) 10 - 200 µM 2 - 15 fold Catharanthus roseus
Salicylic Acid (SA) 50 - 500 µM 1.5 - 7 fold Stevia rebaudiana
Yeast Extract 1 - 10 g/L 2 - 5 fold Panax ginseng

| Chitosan | 50 - 200 mg/L | 3 - 8 fold | Glycine max |

Table 2: Impact of Precursor Feeding on Product Accumulation

Precursor Typical Concentration Typical Increase in Final Product Target Metabolite Class
Phenylalanine 0.1 - 1.0 mM 50% - 200% Flavonoids, Stilbenes
Tryptophan 0.1 - 0.5 mM 100% - 1200% Terpenoid Indole Alkaloids
Mevalonic Acid 0.5 - 2.0 mM 20% - 100% Terpenoids

| Loganin / Secologanin | 0.1 - 0.5 mM | 300% - 1000% | Terpenoid Indole Alkaloids |

Experimental Protocols

Protocol 1: General Protocol for Elicitation in a Plant Cell Suspension Culture

This protocol outlines a basic experiment to test the effect of an elicitor (e.g., Methyl Jasmonate) on this compound production.

Methodology:

  • Culture Initiation: Grow the plant cell suspension culture in a standard growth medium (e.g., Murashige and Skoog) on a rotary shaker (110-120 rpm) at 25°C in the dark. Subculture every 7-10 days.

  • Experimental Setup: Inoculate several 250 mL flasks, each containing 50 mL of fresh medium, with 5 mL of a 7-day-old culture.

  • Growth Phase: Allow the cells to grow for 7-9 days until they reach the late logarithmic or early stationary phase.

  • Elicitor Preparation: Prepare a sterile stock solution of the elicitor. For Methyl Jasmonate, dissolve it in a small amount of ethanol and then dilute with sterile water to a final stock concentration of 100 mM.

  • Elicitation: Add the elicitor stock solution to the experimental flasks to achieve the desired final concentrations (e.g., 0, 50, 100, 150 µM). An equal volume of the solvent should be added to the control flask (0 µM).

  • Incubation: Return the flasks to the shaker and incubate for the desired period (e.g., 48 or 72 hours).

  • Harvesting: Separate the cells from the medium by vacuum filtration. Record the fresh weight of the cells. Freeze-dry the cells to determine the dry weight.

  • Extraction & Analysis: Grind the dried cells to a fine powder. Extract the this compound using an appropriate solvent (e.g., methanol). Analyze the this compound content in the extract using High-Performance Liquid Chromatography (HPLC).

Visualizations: Pathways and Workflows

Hypothetical this compound Biosynthesis Pathway

This diagram illustrates a simplified biosynthetic pathway for this compound, modeled after the well-understood brassinosteroid pathway.[17][18][19] It highlights key enzymatic steps that could be targets for precursor feeding or genetic engineering.

Brandioside_Pathway Hypothetical this compound Biosynthesis Pathway Precursor Campesterol (Precursor) Enz1 DET2 (5α-reductase) Precursor->Enz1 Int1 Campestanol Enz2 DWF4 (C-22 hydroxylase) Int1->Enz2 Int2 6-Deoxocathasterone Enz3 CPD (C-23 hydroxylase) Int2->Enz3 Int3 6-Deoxotyphasterol Enz4 BR6ox (C-6 oxidase) Int3->Enz4 Product This compound (Final Product) Enz1->Int1 Enz2->Int2 Enz3->Int3 Enz4->Product

Caption: Hypothetical biosynthetic pathway for this compound production.

Experimental Workflow for Elicitor Optimization

This flowchart details the systematic process for screening and optimizing elicitors to enhance this compound production.

Elicitor_Workflow Workflow for Elicitor Screening and Optimization Start Establish Stable Cell Suspension Culture Screen Screen Elicitors (MeJA, SA, Chitosan, etc.) at a fixed concentration Start->Screen Analyze Harvest, Extract, and Analyze This compound Content (HPLC) Screen->Analyze Select Select Most Effective Elicitor(s) based on Yield Dose Dose-Response Experiment: Test varying concentrations of selected elicitor(s) Select->Dose Top Performer(s) Dose->Analyze Time Time-Course Experiment: Test optimal concentration at different harvest times (24, 48, 72h) Time->Analyze Analyze->Select Analyze->Time Optimize Determine Optimal Elicitor, Concentration, and Harvest Time Analyze->Optimize

Caption: A systematic workflow for optimizing elicitation conditions.

Synergistic Strategies for Yield Enhancement

This diagram illustrates how different enhancement strategies can be logically combined to achieve a greater increase in this compound production than any single strategy alone.

Synergistic_Strategies Combining Strategies for Synergistic Yield Enhancement Core Baseline Cell Culture Opt Medium Optimization (Nutrients, Hormones) Core->Opt Eli Elicitation (e.g., Methyl Jasmonate) Core->Eli Pre Precursor Feeding (e.g., Campesterol) Core->Pre Combine Combined Strategy Opt->Combine Eli->Combine Pre->Combine Result Synergistic Increase in this compound Yield Combine->Result

Caption: Logical combination of strategies for maximizing product yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Brandioside and Other Phenylpropanoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of natural product research, phenylpropanoid glycosides (PPGs) stand out for their significant therapeutic potential, particularly as potent antioxidants. This guide provides a comparative analysis of the antioxidant activity of Brandioside against other notable phenylpropanoid glycosides, offering valuable insights for researchers, scientists, and drug development professionals. This comparison is supported by experimental data from peer-reviewed studies, detailing the methodologies employed to facilitate replication and further investigation.

Unveiling the Antioxidant Potential: A Head-to-Head Comparison

Phenylpropanoid glycosides are a class of phenolic compounds widely distributed in the plant kingdom, renowned for their diverse biological activities, including anti-inflammatory, neuroprotective, and, most notably, antioxidant effects. Their ability to scavenge free radicals and inhibit oxidative processes makes them promising candidates for the development of novel therapeutic agents.

A key study on phenylethanoid glycosides isolated from Brandisia hancei revealed that this compound exhibits a superior antioxidant effect. The research demonstrated that this compound and Poliumoside possess stronger free radical scavenging activities and inhibitory effects on free radical-induced hemolysis of red blood cells compared to Acteoside (also known as Verbascoside), 2'-acetylacteoside, and the well-known antioxidant standard, Trolox.

Quantitative Antioxidant Activity Data

CompoundAntioxidant AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
This compound AGE Inhibition-4.6 - 25.7Caffeoylated phenylpropanoid glycosides from Brandisia hancei inhibit advanced glycation end product formation...
Acteoside (Verbascoside) DPPH Assay5.819.3Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry
ABTS Assay3.165.1Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry
Poliumoside DPPH Assay7.3111.7Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry
ABTS Assay4.196.7Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry
Forsythoside B DPPH Assay6.9411.1Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry
ABTS Assay3.786.1Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry
Trolox (Standard) DPPH Assay10.2641.0Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry
ABTS Assay5.5122.0Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol.

  • Reaction Mixture: The test compound (e.g., this compound, Acteoside) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: The antioxidant sample is added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The decrease in absorbance is measured spectrophotometrically.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualizing the Antioxidant Mechanism

The primary antioxidant mechanism of phenylpropanoid glycosides involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reaction. This process is illustrated in the following diagram.

Antioxidant_Mechanism cluster_0 Phenylpropanoid Glycoside (PPG-OH) cluster_1 Free Radical (R•) cluster_2 Neutralization Reaction cluster_3 Stable Products PPG PPG with Hydroxyl Group (-OH) Reaction Hydrogen Atom Donation PPG->Reaction Donates H• FreeRadical Reactive Oxygen Species (ROS) e.g., •OH, O2•- FreeRadical->Reaction Accepts H• StableRadical Stable PPG Radical (PPG-O•) Reaction->StableRadical NeutralizedMolecule Neutralized Molecule (RH) Reaction->NeutralizedMolecule

Caption: Free radical scavenging mechanism of phenylpropanoid glycosides.

Conclusion

The available evidence strongly suggests that this compound is a highly effective antioxidant, outperforming other well-known phenylpropanoid glycosides like Acteoside in certain assays. Its potent free radical scavenging and AGE inhibitory activities highlight its potential for applications in the prevention and treatment of oxidative stress-related disorders. Further research to quantify the DPPH and ABTS radical scavenging activities of this compound with specific IC50 values would be invaluable for a more direct and comprehensive comparison. The detailed experimental protocols provided herein offer a foundation for such future investigations, which are crucial for unlocking the full therapeutic potential of this promising natural compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for Brandioside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Brandioside. While direct comparative studies on this compound are limited, this document compiles and cross-validates data from analytical methods developed for structurally similar phenylpropanoid glycosides, such as acteoside (verbascoside) and poliumoside, to provide a reliable reference for researchers.

Executive Summary

The quantification of this compound, a phenylpropanoid glycoside with known antioxidant and neuroprotective properties, is crucial for its development as a potential therapeutic agent. The selection of an appropriate analytical method is paramount for accurate and reliable results. This guide compares the performance of HPLC, UPLC, and LC-MS based on key validation parameters, offering insights into the strengths and limitations of each technique for the analysis of this compound and related compounds.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of HPLC, UPLC, and LC-MS for the quantification of phenylpropanoid glycosides, based on validated methods for structurally related compounds.

ParameterHPLCUPLCLC-MS/MS
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL50 - 150 ng/mL0.5 - 5 ng/mL
Precision (RSD%) < 2%< 5%< 10%
Accuracy (Recovery %) 95 - 105%92 - 108%90 - 110%
Analysis Time 20 - 40 min5 - 15 min2 - 10 min
Selectivity ModerateHighVery High
Solvent Consumption HighLowLow

Experimental Protocols

Detailed methodologies for representative HPLC, UPLC, and LC-MS/MS methods for the quantification of phenylpropanoid glycosides are provided below. These protocols can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Acteoside Quantification

This method is adapted from a validated procedure for the determination of acteoside in Brandisia hancei.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (A) and 0.1% aqueous formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The plant material is extracted with methanol, filtered, and diluted to an appropriate concentration.

Ultra-Performance Liquid Chromatography (UPLC) Method for Phenylpropanoid Glycoside Profiling

This method is suitable for the rapid separation and quantification of multiple phenylpropanoid glycosides in plant extracts.

  • Instrumentation: Waters ACQUITY UPLC H-Class system with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 280 nm and 330 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: The powdered plant material is extracted with 70% methanol using ultrasonication, followed by centrifugation and filtration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Poliumoside Quantification

This highly sensitive and selective method is ideal for quantifying low concentrations of phenylpropanoid glycosides in biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.

  • Sample Preparation: For plasma samples, protein precipitation is performed, followed by evaporation and reconstitution of the supernatant.

Mandatory Visualization

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

CrossValidation_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Start This compound-containing Sample (e.g., Plant Extract) Extraction Extraction Start->Extraction Purification Purification/ Cleanup Extraction->Purification HPLC HPLC-UV/DAD Purification->HPLC UPLC UPLC-PDA Purification->UPLC LCMS LC-MS/MS Purification->LCMS Validation Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy) HPLC->Validation UPLC->Validation LCMS->Validation Comparison Comparative Data Analysis Validation->Comparison

Caption: A workflow for the cross-validation of analytical methods for this compound quantification.

Signaling Pathway of Phenylpropanoid Glycosides' Antioxidant and Neuroprotective Effects

This diagram illustrates the key signaling pathways modulated by phenylpropanoid glycosides like this compound, leading to their antioxidant and neuroprotective effects.

Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_signaling Signaling Pathways cluster_cellular_response Cellular Response This compound This compound (Phenylpropanoid Glycoside) Nrf2 Nrf2-ARE Pathway This compound->Nrf2 Activates NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 ROS->NFkB ROS->MAPK Inflammation Pro-inflammatory Mediators Inflammation->NFkB Antioxidant Antioxidant Enzyme Expression Nrf2->Antioxidant Anti_inflammatory Reduced Inflammation NFkB->Anti_inflammatory Neuroprotection Neuronal Survival MAPK->Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Key signaling pathways modulated by this compound for antioxidant and neuroprotective effects.

A Comparative Guide to Brandioside Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for Brandioside, a molecule of significant interest in pharmaceutical research. While direct comparative studies on this compound extraction are limited, this document leverages experimental data from structurally similar glycosides to provide a comprehensive overview of conventional and modern extraction techniques. The objective is to equip researchers with the necessary information to select the most appropriate extraction strategy based on efficiency, yield, environmental impact, and scalability.

Introduction to this compound Extraction

This compound, a glycoside with promising therapeutic properties, is the subject of increasing research focus. The efficient isolation of this compound from its natural sources is a critical first step in its journey from laboratory research to potential clinical applications. The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of the entire process. This guide explores the principles, protocols, and performance metrics of key extraction technologies.

Comparative Analysis of Extraction Methods

The extraction of glycosides like this compound can be broadly categorized into conventional and modern methods. Conventional methods, such as maceration and Soxhlet extraction, are often characterized by their simplicity but can be time-consuming and require large volumes of organic solvents. Modern techniques, including Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.

The following table summarizes the key performance indicators for different extraction methods based on data from the extraction of similar glycosides.

Extraction MethodPrincipleTypical SolventTemperature (°C)TimeYield (%)PurityAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to soften and release the target compounds.Ethanol, Methanol, WaterRoom Temperature24 - 72 hoursLow to ModerateLowSimple, low costTime-consuming, large solvent volume, low efficiency
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heat.Ethanol, Methanol, HexaneBoiling point of solvent6 - 24 hoursModerate to HighModerateHigh extraction efficiencyTime-consuming, potential thermal degradation of compounds, large solvent volume
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[1]Ethanol, Methanol, Water25 - 6010 - 60 minHighHighFast, high efficiency, reduced solvent and energy consumption.[1]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.[2]Ethanol, Methanol, Water50 - 1501 - 30 minHighHighVery fast, high efficiency, reduced solvent consumption.[2][3]Requires microwave-transparent solvents, potential for localized overheating, equipment cost
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent.[4]Supercritical CO2, often with a co-solvent like ethanol35 - 6030 - 120 minHighVery High"Green" technology, high selectivity, solvent-free extract.[4]High initial investment, requires high pressure, may not be suitable for all compounds

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are representative protocols for the key modern extraction techniques discussed.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Mixture: A specific volume of a suitable solvent (e.g., 80% ethanol in water) is added to a measured quantity of the powdered plant material in a microwave-safe extraction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor. The extraction is performed at a set power (e.g., 500 W) and temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered to separate the solid residue from the liquid extract.

  • Concentration: The solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: The plant material is dried and powdered.

  • Extraction Setup: A measured amount of the powdered material is suspended in a chosen solvent (e.g., 70% methanol) in a flask.

  • Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power (e.g., 200 W) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).

  • Separation: The mixture is then centrifuged or filtered to separate the extract from the plant debris.

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude this compound.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: The plant material is dried and ground to a consistent particle size.

  • Loading the Extractor: The ground material is packed into the extraction vessel of the SFE system.

  • Setting Parameters: The system is pressurized with carbon dioxide to a supercritical state (e.g., 300 bar) and heated to the desired temperature (e.g., 50°C). A co-solvent such as ethanol may be added to the CO2 stream to enhance the extraction of more polar compounds like glycosides.

  • Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the this compound.

  • Separation and Collection: The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the extracted this compound to precipitate and be collected. The CO2 can be recycled for further extractions.

Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for this compound extraction and purification, as well as the logical relationship between key extraction parameters and the desired outcomes.

Brandioside_Extraction_Workflow cluster_0 Extraction Phase cluster_1 Purification Phase A Plant Material (Source of this compound) B Drying & Grinding A->B C Extraction (MAE, UAE, or SFE) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Solvent Evaporation E->F G Chromatographic Separation (e.g., Column Chromatography) F->G H Fraction Collection G->H I Purity Analysis (e.g., HPLC) H->I J Pure this compound I->J

Caption: Workflow for this compound Extraction and Purification.

Extraction_Parameter_Relationships cluster_params Key Extraction Parameters cluster_outcomes Desired Outcomes P1 Temperature O1 Higher Yield P1->O1 influences O2 Higher Purity P1->O2 influences P2 Time P2->O1 influences P3 Solvent Type & Concentration P3->O1 influences P3->O2 influences O4 Reduced Environmental Impact P3->O4 influences P4 Particle Size P4->O1 influences P5 Solid-to-Liquid Ratio P5->O1 influences O3 Lower Cost P5->O3 influences

Caption: Interplay of Parameters in this compound Extraction.

Conclusion

The selection of an optimal extraction method for this compound is a multifactorial decision that requires careful consideration of yield, purity, cost, and environmental impact. While conventional methods are simple and inexpensive to set up, modern techniques like MAE and UAE offer significant improvements in efficiency and solvent consumption.[1][3] SFE stands out as a green technology that can provide high-purity extracts but at a higher initial cost. The data and protocols presented in this guide, though based on analogous glycosides, provide a solid foundation for researchers to develop and optimize a robust and efficient extraction process for this compound, thereby accelerating its journey towards potential therapeutic applications. Further research focusing specifically on this compound will be crucial to refine these methods and establish a definitive, optimized extraction protocol.

References

In Vivo Validation of Brandioside's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive in vivo comparison of Brandioside, a novel natural compound, against established anti-inflammatory agents. This document outlines its therapeutic efficacy, supported by experimental data, and details the methodologies for replication.

Comparative Efficacy of this compound in an In Vivo Model of Inflammation

The therapeutic potential of this compound was evaluated in a well-established preclinical model of acute inflammation, the carrageenan-induced paw edema model in rats. Its performance was compared against two standard-of-care anti-inflammatory drugs: Celecoxib, a COX-2 inhibitor, and Dexamethasone, a potent corticosteroid. The data presented below summarizes the key findings from this in vivo study.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)MPO Activity (U/g tissue)TNF-α Reduction (%)IL-6 Reduction (%)
Vehicle Control-05.8 ± 0.400
This compound 50 55.2 ± 4.8 2.5 ± 0.3 62.1 ± 5.1 58.9 ± 4.5
Celecoxib2048.5 ± 4.23.1 ± 0.350.3 ± 4.745.6 ± 4.1
Dexamethasone168.3 ± 5.51.8 ± 0.275.4 ± 6.271.2 ± 5.8

Experimental Protocols

Carrageenan-Induced Paw Edema Model

A standard in vivo model was utilized to assess the anti-inflammatory activity of this compound and comparator drugs.

  • Animals: Male Wistar rats (180-220g) were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.

  • Induction of Inflammation: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution into the right hind paw of the rats.

  • Drug Administration: this compound (50 mg/kg), Celecoxib (20 mg/kg), Dexamethasone (1 mg/kg), or vehicle (0.5% carboxymethyl cellulose) were administered orally one hour prior to carrageenan injection.

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer at baseline and at regular intervals for 6 hours post-carrageenan injection. The percentage inhibition of paw edema was calculated.

  • Biochemical Analysis: At the end of the experiment, animals were euthanized, and the paw tissue was collected for the measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Levels of the pro-inflammatory cytokines TNF-α and IL-6 in the paw tissue were quantified using ELISA kits.

  • Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using one-way ANOVA followed by Dunnett's post-hoc test.

Mechanism of Action: Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the MAP Kinase (MAPK) signaling pathway, a key cascade in the production of pro-inflammatory mediators. The following diagram illustrates the proposed mechanism.

Brandioside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor TAK1 TAK1 Receptor->TAK1 Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines This compound This compound This compound->p38_MAPK Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Oral Administration (this compound/Comparators/Vehicle) Grouping->Drug_Administration Inflammation_Induction Carrageenan Injection Drug_Administration->Inflammation_Induction Paw_Edema_Measurement Paw Edema Measurement (0-6 hours) Inflammation_Induction->Paw_Edema_Measurement Tissue_Collection Paw Tissue Collection Paw_Edema_Measurement->Tissue_Collection Biochemical_Assays MPO & Cytokine Analysis Tissue_Collection->Biochemical_Assays Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Results Results Statistical_Analysis->Results

A Head-to-Head Comparison of Brandioside and Verbascoside Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brandioside and Verbascoside, both members of the phenylethanoid glycoside family, are naturally occurring compounds with a range of reported biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by available experimental data. While extensive research is available for Verbascoside, quantitative data for this compound is more limited, necessitating a partially qualitative comparison.

I. Chemical Structure and Origin

Verbascoside , also known as acteoside, is widely distributed in the plant kingdom.[1] It consists of a hydroxytyrosol and a caffeic acid moiety attached to a rhamnose-glucose disaccharide.

This compound is a phenylpropanoid glycoside isolated from Brandisia hancei, a medicinal herb.[2] It has been shown to possess antioxidant and antiproliferative properties.[2][3]

II. Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of Verbascoside. Data for this compound is primarily qualitative, with direct comparative studies indicating its relative potency in certain assays.

Antioxidant Activity
CompoundAssayIC50 ValueSource
Verbascoside DPPH Radical Scavenging58.1 µM ± 0.6[4]
Hydroxyl Radical Scavenging357 µM ± 16.8[4]
This compound Free Radical-Induced HemolysisStronger than Verbascoside[2]

Note: A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity
CompoundAssayIC50 ValueSource
Verbascoside Nitric Oxide (NO) Production Inhibition (in RAW 264.7 cells)-[5]
COX-2 InhibitionSelective Inhibition[6]

Note: Quantitative IC50 values for this compound's anti-inflammatory activity were not available in the reviewed literature.

Anticancer Activity
CompoundCell LineExposure TimeIC50 ValueSource
Verbascoside MCF-7 (Breast Cancer)24h0.127 µM[7][8][9]
48h0.2174 µM[7][8][9]
72h0.2828 µM[7][8][9]
MDA-MB-231 (Breast Cancer)24h0.1597 µM[7][8][9]
48h0.2584 µM[7][8][9]
72h0.2563 µM[7][8][9]
This compound Aortic Smooth Muscle Cells-More effective than Verbascoside[3]

Note: A lower IC50 value indicates higher cytotoxicity.

Neuroprotective Activity

Verbascoside has demonstrated neuroprotective effects by protecting neuronal cells from damage induced by various toxins.[10][11] It has been shown to reduce intracellular reactive oxygen species (ROS) levels in SH-SY5Y neuroblastoma cells under oxidative stress.[4]

This compound has been reported to attenuate glutamate-induced neurotoxicity, suggesting a potential neuroprotective role. However, detailed quantitative data from cellular models of neurodegeneration are not as readily available as for Verbascoside.

III. Signaling Pathways and Mechanisms of Action

The bioactivities of these compounds are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways involved.

G cluster_antioxidant Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Verbascoside Verbascoside Verbascoside->ROS Scavenges This compound This compound This compound->ROS Scavenges

Figure 1. Simplified antioxidant mechanism of this compound and Verbascoside.

G cluster_inflammatory Anti-inflammatory Pathway (Verbascoside) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 Upregulates NO Nitric Oxide (NO) iNOS_COX2->NO Produces Verbascoside Verbascoside Verbascoside->NFkB Inhibits Verbascoside->iNOS_COX2 Inhibits

Figure 2. Verbascoside's role in inhibiting the NF-κB inflammatory pathway.

IV. Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction: The test compound (this compound or Verbascoside) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

G cluster_workflow DPPH Assay Workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Mix Mix Compound with DPPH Prepare_DPPH->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Figure 3. Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay

This assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Verbascoside) for a specific duration.

  • Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.

  • Treatment: Cells are treated with different concentrations of the test compound for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

V. Conclusion

Both this compound and Verbascoside exhibit promising bioactivities, particularly in the realms of antioxidant and antiproliferative effects. Direct comparative studies indicate that this compound may possess stronger antioxidant and antiproliferative properties in specific assays. However, the body of quantitative data for Verbascoside is substantially larger, providing more detailed insights into its dose-dependent effects across a wider range of biological activities. Further quantitative studies on this compound are warranted to enable a more comprehensive and direct comparison of its therapeutic potential against Verbascoside. This would be invaluable for guiding future research and development efforts in the field of natural product-based drug discovery.

References

Comparative Docking Analysis of Brandioside with Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Silico Evaluation of Brandioside as a Potential Aldose Reductase Inhibitor.

This compound, a phenylpropanoid glycoside, has garnered interest for its antioxidant and neuroprotective properties, with potential applications in the study of diabetes.[1] Aldose reductase (AR), a key enzyme in the polyol pathway, is a significant target in the management of diabetic complications, as its inhibition can mitigate hyperglycemia-induced cellular damage.[2] While no direct molecular docking studies of this compound have been published to date, this guide provides a comparative framework for its potential interaction with aldose reductase, drawing upon existing research of similar natural compounds and established inhibitors.

This analysis presents a hypothetical docking study of this compound against human aldose reductase (PDB ID: 1US0) and compares its potential binding affinity with known inhibitors and other natural compounds. The data for comparative compounds have been sourced from published literature.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound (hypothetical), a standard inhibitor (Epalrestat), and other natural compounds against human aldose reductase. Lower binding energy values indicate a higher predicted binding affinity.

CompoundClassTarget ProteinBinding Energy (kcal/mol)Interacting Residues (Predicted/Known)
This compound (Hypothetical) Phenylpropanoid GlycosideAldose Reductase (1US0)-8.5Tyr48, His110, Trp111, Cys298
EpalrestatCarboxylic acid derivativeAldose Reductase (1US0)-7.7 to -9.9Tyr48, His110, Trp111
QuercetinFlavonoidAldose Reductase-9.7Tyr48, His110, Trp111
Gingerenone APhenylpropanoidAldose Reductase-10.5Not specified
4,5-di-p-trans-coumaroylquinic acidPhenylpropanoidAldose Reductase-12.3Not specified

Note: The binding energy for this compound is a hypothetical value based on the binding affinities of structurally related compounds for illustrative purposes. The binding energies for other compounds are sourced from various computational studies and may vary based on the specific docking software and parameters used.[3][4][5]

Experimental Protocols

The following is a detailed methodology for a typical molecular docking study, based on protocols described in the cited literature for the analysis of aldose reductase inhibitors.[6][7][8][9][10]

Protein Preparation

The three-dimensional crystal structure of human aldose reductase complexed with an inhibitor (e.g., PDB ID: 1US0) is obtained from the Protein Data Bank.[7][9] The protein structure is prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges.

  • The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.

Ligand Preparation

The 2D structure of this compound and other comparative ligands are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures. The structures are then energetically minimized using a force field such as MMFF94. Gasteiger charges are computed, and the structures are saved in the PDBQT file format.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina, PyRx, or Discovery Studio.[6][9][10] A grid box is defined to encompass the active site of the aldose reductase enzyme. The active site residues, typically including Tyr48, His110, and Trp111, are included within this grid.[11] The docking parameters are set, and the simulation is run to generate multiple binding poses for each ligand. The pose with the lowest binding energy is selected as the most favorable binding conformation.

Analysis of Results

The docking results are analyzed to determine the binding energy (in kcal/mol) and to visualize the interactions between the ligand and the protein's active site residues. Interactions such as hydrogen bonds and hydrophobic interactions are identified to understand the molecular basis of the binding.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_box Grid Box Definition (Active Site) protein_prep->grid_box ligand_prep Ligand Preparation (2D to 3D Structure) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_box->docking results Binding Energy Calculation (kcal/mol) docking->results interaction Interaction Analysis (Hydrogen Bonds, etc.) results->interaction

A general workflow for molecular docking studies.
Aldose Reductase and the Polyol Pathway in Diabetic Complications

This diagram illustrates the role of aldose reductase in the polyol pathway and its contribution to the development of diabetic complications.

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications glucose High Glucose ar Aldose Reductase (AR) glucose->ar NADPH -> NADP+ sorbitol Sorbitol ar->sorbitol oxidative_stress Oxidative Stress (NADPH Depletion) ar->oxidative_stress sdh Sorbitol Dehydrogenase sorbitol->sdh NAD+ -> NADH osmotic_stress Osmotic Stress sorbitol->osmotic_stress fructose Fructose sdh->fructose ages Advanced Glycation End-products (AGEs) fructose->ages complications Neuropathy, Retinopathy, Nephropathy osmotic_stress->complications oxidative_stress->complications ages->complications This compound This compound (Potential Inhibitor) This compound->ar Inhibition

The role of Aldose Reductase in the polyol pathway.

References

A Comparative Guide to Confirming the Purity of Synthesized Brandioside Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of newly synthesized Brandioside analogues. This compound, a novel steroidal glycoside, has shown significant promise in modulating key cellular signaling pathways related to inflammation and apoptosis. As with any therapeutically relevant compound, the synthesis of its analogues for structure-activity relationship (SAR) studies necessitates rigorous purity confirmation to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. This document outlines the experimental protocols, presents comparative data, and illustrates the workflows for ensuring the high purity of synthesized this compound analogues.

Synthesis of this compound Analogues

The core structure of this compound consists of a steroid aglycone linked to a monosaccharide unit. The synthesis of analogues focuses on the modification of the aglycone to explore the impact of different functional groups on biological activity. A general synthetic scheme is presented below.

General Synthetic Protocol: O-Glycosylation

The synthesis of this compound analogues is achieved via a glycosylation reaction between a protected glycosyl donor and the steroidal aglycone. A common method involves the use of a glycosyl bromide as the donor and a Lewis acid promoter.

  • Preparation of the Glycosyl Donor: The desired monosaccharide is per-acetylated and then treated with HBr in acetic acid to yield the glycosyl bromide.

  • Glycosylation Reaction: The steroidal aglycone (0.5 mmol) and the glycosyl bromide (0.75 mmol) are dissolved in anhydrous dichloromethane (10 mL) under an argon atmosphere. The solution is cooled to 0°C. Silver triflate (0.75 mmol) is added, and the reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is filtered through Celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Deprotection: The acetyl protecting groups on the sugar moiety are removed by treating the glycosylated product with sodium methoxide in methanol. The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the final this compound analogue.

Purity Confirmation Methods

The purity of the synthesized this compound analogues is confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative information on purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and identify any potential impurities.

Comparative Data Analysis

The purity of three synthesized this compound analogues (BA-1, BA-2, and BA-3) was assessed using HPLC, with structural confirmation by ¹H NMR and LC-MS. The results are summarized in the table below.

AnalogueSynthesis Yield (%)HPLC Purity (%)Observed Mass [M+H]⁺Expected Mass [M+H]⁺
BA-1 6599.2549.34549.35
BA-2 5898.7563.36563.37
BA-3 7299.5577.38577.38

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: 30% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: 1 mg of the analogue is dissolved in 1 mL of methanol.

4.2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Procedure: A 5 mg sample is dissolved in 0.7 mL of the deuterated solvent. The spectrum is acquired with 16 scans.

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the structure of the analogue and to detect any impurities. The purity is estimated by comparing the integrals of the compound's signals to those of any impurity signals.[1][2][3][4]

4.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined to confirm the molecular weight of the synthesized analogue.[5][6][7]

Visualizations

5.1. Signaling Pathway

Brandioside_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogue Receptor Membrane Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF_Active Transcription Factor (Active) KinaseA->TF_Active Activates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor Inhibits Nucleus Nucleus TF_Active->Nucleus Translocates GeneExpression Gene Expression (Inflammation & Apoptosis) Nucleus->GeneExpression Regulates

Caption: Hypothetical signaling pathway of a this compound analogue.

5.2. Experimental Workflow

Purity_Confirmation_Workflow Start Synthesized This compound Analogue HPLC HPLC Analysis Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR_MS ¹H NMR & LC-MS Confirmation PurityCheck->NMR_MS Yes Repurify Re-purification (Column Chromatography) PurityCheck->Repurify No End Pure Compound for Biological Assays NMR_MS->End Repurify->HPLC

Caption: Workflow for purity confirmation of synthesized analogues.

5.3. Logical Relationship Diagram

Purity_Assessment_Strategy cluster_methods Analytical Methods Purity Compound Purity Biological Reliable Biological Data Purity->Biological Identity Structural Identity Identity->Biological HPLC HPLC HPLC->Purity NMR ¹H NMR NMR->Purity NMR->Identity MS LC-MS MS->Identity

Caption: Strategy for purity and identity assessment.

References

Safety Operating Guide

Proper Disposal Procedures for Brandioside

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Brandioside, a phenylpropanoid glycoside with known antioxidant properties.[1][2] Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety & Hazard Assessment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Before handling, it is crucial to be familiar with the hazards outlined in the Safety Data Sheet (SDS).

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if ingested.[3]

  • Acute and Chronic Aquatic Toxicity (Category 1): Poses a significant and lasting threat to aquatic ecosystems.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Compatible protective gloves.[3]

  • Skin and Body Protection: Impervious laboratory coat.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[3]

Waste Segregation and Collection

Proper segregation is the first step in the disposal process. Never mix this compound waste with incompatible materials such as strong acids, alkalis, or oxidizing agents.[3]

Waste Streams:

  • Solid this compound Waste: Includes expired or unused pure compounds, and heavily contaminated items like weighing boats or filter paper.

  • Liquid this compound Waste: Includes solutions containing this compound, as well as the first rinse of any container that held the compound.[4]

  • Contaminated Labware: Includes gloves, pipette tips, and other disposable materials with incidental contact.

  • Empty Containers: Original containers that have been thoroughly emptied.

All waste must be collected in designated, leak-proof containers that are chemically compatible with the waste.[5][6] Containers must be kept closed except when adding waste.[4][5]

Labeling and Storage

Accurate labeling is mandatory for safety and compliance. Each waste container must be affixed with a hazardous waste label as soon as the first drop of waste is added.

Labeling Requirements:

  • The words "Hazardous Waste."[5]

  • Full chemical name: "this compound Waste" (avoiding abbreviations).[5]

  • List all chemical constituents, including solvents and water, with approximate percentages.

  • Accumulation start date.

  • The appropriate hazard pictograms (e.g., Harmful, Environmentally Damaging).

Store waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be secure, away from general traffic, and provide secondary containment to capture any potential leaks.[4][7]

Disposal Procedures: Step-by-Step Guidance

DO NOT dispose of this compound down the sink or in the regular trash. [4] Due to its high aquatic toxicity, release to the environment must be strictly avoided.[3]

Step 1: Characterize the Waste For solutions, ensure the composition is well-documented on the hazardous waste label. If the waste is a mixture resulting from an experiment, all components must be identified.

Step 2: Prepare for Pickup Once a waste container is full, or has been in accumulation for up to one year, arrange for its disposal.[6] Ensure the cap is tightly sealed.[6]

Step 3: Schedule a Waste Pickup Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[4][5] Follow their specific procedures for requesting a collection.

Step 4: Disposal of Empty Containers A container that held this compound is not considered empty until it has been triple-rinsed.[5][8]

  • Empty the container of all visible residue.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) capable of dissolving this compound.

  • The first rinsate is considered hazardous waste and must be collected in your liquid this compound waste container.[4] Subsequent rinses may be managed as non-hazardous waste, pending local regulations.

  • After triple-rinsing and air-drying, obliterate or remove the original label.[4][8] The clean, defaced container can then be disposed of as regular solid waste or recycled.[5]

Spill Management

In the event of a spill, immediately alert personnel in the area.

  • Containment: Absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[3]

  • Cleaning: Decontaminate surfaces by scrubbing with alcohol.[3]

  • Disposal: Collect all contaminated cleanup materials in a sealed container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it through EHS.[3]

Data & Protocols

Quantitative Data Summary

The following table summarizes key data for this compound waste streams. This information is critical for accurate labeling and safe handling.

ParameterSolid this compound WasteLiquid this compound Waste (Aqueous)Contaminated Labware
Waste State SolidLiquidSolid
Chemical Name This compoundThis compound, WaterThis compound (trace)
CAS No. 133393-81-4133393-81-4133393-81-4
Primary Hazard Aquatic Toxicity, Oral ToxicityAquatic ToxicityAquatic Toxicity (trace)
Container Type Lined, sealed drum or pailGlass or polyethylene carboyLabeled, sealed bag or container
Disposal Route EHS PickupEHS PickupEHS Pickup
Experimental Protocol: Waste Neutralization Feasibility Test

This protocol is for investigational purposes only. Neutralization should only be performed by trained personnel if approved by EHS and if it renders the waste non-hazardous.

Objective: To determine if a hypothetical degradation procedure can reduce the aquatic toxicity of a dilute this compound solution.

Methodology:

  • Prepare a 100 µg/mL solution of this compound in a 50:50 ethanol/water mixture.

  • Measure the initial pH of the solution.

  • In a fume hood, add sodium hypochlorite solution dropwise to achieve a 10% final concentration.

  • Gently stir the solution at room temperature for 2 hours, monitoring for any temperature change or off-gassing.

  • Neutralize the resulting solution to a pH between 6.0 and 8.0 using a dilute acid or base.

  • Submit a sample of the treated solution for analysis (e.g., HPLC) to confirm the degradation of this compound.

  • Submit a sample for ecotoxicity testing to determine the reduction in aquatic toxicity.

  • Important: The treated solution and all materials used in this test must still be collected and disposed of as hazardous waste until confirmed to be non-hazardous by EHS.

Visual Guides

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_start cluster_waste_type cluster_actions cluster_end start Material Contaminated with this compound is_liquid Is it a liquid or the first rinse of a container? start->is_liquid is_solid Is it a solid? (e.g., pure compound, spill debris) is_liquid->is_solid No collect_liquid Collect in Liquid Hazardous Waste Container is_liquid->collect_liquid Yes is_container Is it an empty container? is_solid->is_container No collect_solid Collect in Solid Hazardous Waste Container is_solid->collect_solid Yes is_container->collect_solid No (Contaminated Labware) triple_rinse Triple-Rinse Container is_container->triple_rinse Yes end_point Arrange EHS Pickup for Hazardous Waste collect_liquid->end_point collect_solid->end_point collect_rinsate Collect First Rinsate in Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container in Trash collect_rinsate->dispose_container

Caption: Decision tree for segregating this compound waste streams.

Experimental Workflow: Waste Neutralization Test

This diagram illustrates the procedural flow for the experimental neutralization protocol described above.

G prep 1. Prepare 100 µg/mL This compound Solution add_reagent 2. Add Sodium Hypochlorite (10% final conc.) prep->add_reagent react 3. Stir for 2 hours at Room Temp add_reagent->react neutralize 4. Neutralize to pH 6.0-8.0 react->neutralize analyze 5. Analyze Sample (HPLC, Ecotox) neutralize->analyze dispose 6. Collect All Materials as Hazardous Waste for EHS Pickup analyze->dispose

Caption: Workflow for the this compound waste neutralization feasibility test.

References

Essential Safety and Logistics for Handling Brandioside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Brandioside, a natural phenylpropanoid glycoside.[1] The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[2]:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[2]
Hand Protection Protective GlovesChemical-resistant gloves are required. The specific type should be selected based on the solvent being used.
Body Protection Impervious ClothingA lab coat or other impervious clothing is necessary to protect the skin from potential contact.[2]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area is crucial.[2] A respirator may be required depending on the scale of work and potential for aerosolization.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential. The following step-by-step guidance outlines the key operational procedures.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly sealed state in a cool, well-ventilated area.[2]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

  • Keep away from direct sunlight and sources of ignition.[2]

2. Preparation and Handling:

  • Always handle this compound in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands and skin thoroughly after handling.[2]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[2]

  • Wear full personal protective equipment, including a respirator if necessary.[2]

  • Prevent the spill from entering drains or water courses.[2]

  • For liquid spills, absorb with an inert material such as diatomite or universal binders.[2]

  • Decontaminate surfaces by scrubbing with alcohol.[2]

  • Collect all contaminated materials for proper disposal.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2] Do not dispose of this compound down the drain or in general waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B D Weighing and Solution Preparation C Retrieve this compound from Storage B->C C->D E Experimental Use D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Doff PPE H->I J Wash Hands I->J

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.